Product packaging for 2-Methoxy-4-propylphenol-d3(Cat. No.:)

2-Methoxy-4-propylphenol-d3

Cat. No.: B12362684
M. Wt: 169.23 g/mol
InChI Key: PXIKRTCSSLJURC-CRSPMMAGSA-N
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Description

2-Methoxy-4-propylphenol-d3 is a useful research compound. Its molecular formula is C10H14O2 and its molecular weight is 169.23 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O2 B12362684 2-Methoxy-4-propylphenol-d3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14O2

Molecular Weight

169.23 g/mol

IUPAC Name

2,3,5-trideuterio-6-methoxy-4-propylphenol

InChI

InChI=1S/C10H14O2/c1-3-4-8-5-6-9(11)10(7-8)12-2/h5-7,11H,3-4H2,1-2H3/i5D,6D,7D

InChI Key

PXIKRTCSSLJURC-CRSPMMAGSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1CCC)[2H])OC)O)[2H]

Canonical SMILES

CCCC1=CC(=C(C=C1)O)OC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxy-4-propylphenol-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methoxy-4-propylphenol-d3, a deuterated stable isotope-labeled analog of 2-Methoxy-4-propylphenol. While specific experimental data for the deuterated form is limited in publicly available literature, this guide extrapolates its primary application as an internal standard in quantitative analytical methods by detailing the properties and biological relevance of its non-deuterated counterpart.

Core Concepts

This compound is a synthetic compound where three hydrogen atoms in the 2-Methoxy-4-propylphenol molecule have been replaced with deuterium (B1214612) atoms. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based analytical techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Its near-identical chemical and physical properties to the endogenous analyte, coupled with a distinct mass difference, allow for accurate quantification by correcting for variations during sample preparation and analysis.

Data Presentation

The following table summarizes the known physicochemical properties of the non-deuterated form, 2-Methoxy-4-propylphenol. These properties are expected to be very similar for the deuterated analog.

PropertyValueReference
Synonyms 4-Propylguaiacol, Dihydroeugenol[1][2][3]
CAS Number 2785-87-7[1][2][3]
Molecular Formula C₁₀H₁₄O₂[1][3]
Molecular Weight 166.22 g/mol [1][3]
Appearance Colorless liquid[3]
Boiling Point 125-126 °C at 14 mmHg[1]
Density 1.038 g/mL at 25 °C[1]
Refractive Index n20/D 1.522[1]
Purity ≥99%[1]

Experimental Protocols

The primary application of this compound is as an internal standard in quantitative analytical methods. Below are detailed, generalized methodologies for its use in LC-MS/MS and GC-MS analysis.

Protocol 1: Quantification of 2-Methoxy-4-propylphenol in Biological Matrices using LC-MS/MS

This protocol outlines a general procedure for the analysis of 2-Methoxy-4-propylphenol in a biological matrix (e.g., plasma, urine) using an LC-MS/MS system with this compound as an internal standard.

1. Materials and Reagents:

  • 2-Methoxy-4-propylphenol (analyte) standard

  • This compound (internal standard)

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Biological matrix (e.g., human plasma)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system

2. Standard Solution Preparation:

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 2-Methoxy-4-propylphenol in ACN.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in ACN.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solution with ACN:water (50:50, v/v).

  • Internal Standard Spiking Solution: Dilute the internal standard stock solution to a fixed concentration (e.g., 100 ng/mL) with ACN.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of the biological sample, calibration standard, or quality control sample in a microcentrifuge tube, add 10 µL of the internal standard spiking solution.

  • Vortex for 10 seconds.

  • Add 300 µL of cold ACN to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A suitable gradient to achieve separation (e.g., 5% to 95% B over 5 minutes)

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Determine the optimal precursor and product ions for both 2-Methoxy-4-propylphenol and this compound.

5. Data Analysis:

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the peak area ratio (Analyte Area / Internal Standard Area).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of the analyte in the unknown samples from the calibration curve.

Protocol 2: Analysis of Volatile 2-Methoxy-4-propylphenol in Environmental Samples using GC-MS

This protocol describes a general method for the quantification of 2-Methoxy-4-propylphenol in an environmental sample (e.g., water) using GC-MS with this compound as an internal standard.

1. Materials and Reagents:

  • 2-Methoxy-4-propylphenol (analyte) standard

  • This compound (internal standard)

  • Methanol (B129727), GC grade

  • Dichloromethane (DCM), GC grade

  • Anhydrous sodium sulfate

  • Environmental water sample

  • Separatory funnel

  • Rotary evaporator

  • GC-MS system

2. Standard Solution Preparation:

  • Prepare stock and working solutions of the analyte and internal standard in methanol as described in the LC-MS/MS protocol.

3. Sample Preparation (Liquid-Liquid Extraction):

  • To a 100 mL water sample in a separatory funnel, add a known amount of the this compound internal standard spiking solution.

  • Add 50 mL of DCM and shake vigorously for 2 minutes.

  • Allow the layers to separate and collect the organic (bottom) layer.

  • Repeat the extraction with a fresh 50 mL portion of DCM.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL using a rotary evaporator.

4. GC-MS Conditions:

  • Gas Chromatography:

    • Column: A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

    • Inlet Temperature: 250°C

    • Oven Program: A temperature gradient to separate the analyte (e.g., start at 60°C, ramp to 280°C)

    • Carrier Gas: Helium at a constant flow rate

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for both the analyte and the internal standard.

5. Data Analysis:

  • Integrate the peak areas of the selected ions for the analyte and the internal standard.

  • Calculate the peak area ratio.

  • Generate a calibration curve and determine the concentration of the analyte in the samples as described for the LC-MS/MS method.

Mandatory Visualization

Signaling Pathway

2-Methoxy-4-propylphenol has been identified as an inhibitor of human carbonic anhydrase isoenzymes 1, 2, 9, and 12.[4] Carbonic anhydrases are involved in various physiological processes, including pH regulation and respiration.

G cluster_inhibition Inhibition cluster_pathway Carbonic Anhydrase Pathway 2-Methoxy-4-propylphenol 2-Methoxy-4-propylphenol Carbonic Anhydrase\n(CA I, II, IX, XII) Carbonic Anhydrase (CA I, II, IX, XII) 2-Methoxy-4-propylphenol->Carbonic Anhydrase\n(CA I, II, IX, XII) CO2 + H2O CO2 + H2O CO2 + H2O->Carbonic Anhydrase\n(CA I, II, IX, XII) H2CO3 H2CO3 H+ + HCO3- H+ + HCO3- H2CO3->H+ + HCO3- Carbonic Anhydrase\n(CA I, II, IX, XII)->H2CO3 G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Internal_Standard Add Internal Standard (this compound) Sample->Internal_Standard Extraction Extraction / Cleanup Internal_Standard->Extraction LC_MS_or_GC_MS LC-MS or GC-MS Analysis Extraction->LC_MS_or_GC_MS Integration Peak Integration LC_MS_or_GC_MS->Integration Ratio Calculate Area Ratio Integration->Ratio Quantification Quantification Ratio->Quantification G start 2-Methoxy-4-propylphenol intermediate1 Intermediate A start->intermediate1 + H2 - H2O intermediate2 Intermediate B intermediate1->intermediate2 + H2 product Final Product intermediate2->product + H2 - CH4

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of 2-Methoxy-4-propylphenol-d3

This technical guide provides a comprehensive overview of the chemical properties of this compound, a deuterated analog of the naturally occurring phenolic compound 2-Methoxy-4-propylphenol. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds for a variety of applications, including as internal standards in pharmacokinetic and metabolic studies.

Core Chemical Properties

This compound is a synthetic, deuterated form of 2-Methoxy-4-propylphenol, also known as dihydroeugenol. The deuterium (B1214612) labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantitative analysis.

Table 1: General Chemical Properties

PropertyValue
Chemical Name This compound
Synonyms 4-Propylguaiacol-d3, Dihydroeugenol-d3
Molecular Formula C₁₀H₁₁D₃O₂
Molecular Weight 169.24 g/mol
CAS Number Not available
Canonical SMILES CCCc1cc(OC)c(O)cc1
Isomeric SMILES CCCc1c([2H])c(OC)c(O)c([2H])c1[2H]

Table 2: Physical and Chemical Properties (Non-deuterated)

PropertyValueSource
Appearance Colorless to pale yellow liquid[1]
Boiling Point 239 - 241 °C[1]
Density 1.038 g/mL at 25 °C
Refractive Index n20/D 1.522
Purity ≥99%

Synthesis and Isotopic Purity

The synthesis of this compound typically involves a hydrogen-deuterium exchange reaction on the aromatic ring of 2-Methoxy-4-propylphenol. This is often achieved using a catalyst in the presence of a deuterium source, such as deuterium oxide (D₂O).

Isotopic Purity: The isotopic purity of this compound is a critical parameter, defining the percentage of molecules that are correctly labeled with three deuterium atoms. A high isotopic purity is essential for its function as an internal standard to avoid interference from unlabeled or partially labeled molecules. While a specific certificate of analysis for this compound was not publicly available, a representative certificate for a similar deuterated phenolic compound shows an isotopic purity of 99.5%, with minimal presence of d0, d1, and d2 species[2].

Experimental Protocols

General Synthesis of Deuterated Phenols via Hydrogen-Deuterium Exchange

A common method for the deuteration of phenols involves catalytic hydrogen-deuterium exchange. The following is a general protocol that can be adapted for the synthesis of this compound.

Materials:

  • 2-Methoxy-4-propylphenol

  • Deuterium oxide (D₂O)

  • Palladium on carbon (Pd/C) catalyst

  • Methanol (MeOH)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated brine solution

  • Sodium sulfate (B86663) (Na₂SO₄)

  • Hydrogen-filled balloon

Procedure:

  • Dissolve 2-Methoxy-4-propylphenol in methanol.

  • Add the Pd/C catalyst to the solution.

  • Stir the reaction mixture at room temperature under a hydrogen-filled balloon for approximately 44 hours[3].

  • Filter the reaction mixture to remove the catalyst and concentrate the filtrate in vacuo[3].

  • Purify the crude product via flash chromatography using a suitable solvent system (e.g., hexane (B92381) and ethyl acetate) to yield the final product[3].

Quantitative Analysis using LC-MS/MS

This compound is primarily used as an internal standard in LC-MS/MS bioanalysis. The following provides a general workflow for its application.

Sample Preparation (Liquid-Liquid Extraction):

  • To a plasma sample, add the internal standard working solution (this compound in a suitable solvent).

  • Add a buffer solution (e.g., 1 M ammonium (B1175870) formate, pH 3).

  • Add an extraction solvent (e.g., methyl tert-butyl ether - MTBE) and vortex for an extended period.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the dried extract in a suitable mobile phase for injection into the LC-MS/MS system[4].

LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with formic acid and acetonitrile (B52724) or methanol).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.

  • Ionization Source: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties.

Signaling Pathways and Experimental Workflows

As an internal standard, this compound does not directly participate in signaling pathways. Instead, it is a critical component of the experimental workflow for quantifying the non-deuterated analyte in biological matrices. The following diagrams illustrate its role.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing BiologicalMatrix Biological Matrix (e.g., Plasma) Add_IS Addition of This compound (Internal Standard) BiologicalMatrix->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification of 2-Methoxy-4-propylphenol MS_Detection->Quantification Results Pharmacokinetic/ Metabolic Data Quantification->Results

Caption: Bioanalytical workflow using this compound as an internal standard.

logical_relationship Analyte 2-Methoxy-4-propylphenol (Analyte) Method Bioanalytical Method (LC-MS/MS) Analyte->Method IS This compound (Internal Standard) IS->Method Correction Correction for Variability - Matrix Effects - Ion Suppression/Enhancement - Extraction Inefficiency Method->Correction AccurateQuant Accurate Quantification Correction->AccurateQuant

Caption: Logical relationship of an internal standard in quantitative bioanalysis.

References

An In-depth Technical Guide to the Synthesis and Purification of 2-Methoxy-4-propylphenol-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of 2-Methoxy-4-propylphenol-d3, a deuterated analog of the naturally occurring phenolic compound 4-propylguaiacol. Deuterium-labeled compounds are invaluable tools in pharmaceutical research, particularly in metabolic studies, as internal standards for quantitative analysis, and for potentially improving the pharmacokinetic profiles of bioactive molecules.[1][2] This document outlines detailed methodologies for synthesis and purification, presents quantitative data in a structured format, and includes visualizations to clarify experimental workflows.

Synthesis of this compound

The synthesis of this compound can be approached through two primary strategies: catalytic hydrogenation of a suitable precursor with deuterium (B1214612) gas or hydrogen-deuterium (H-D) exchange on 2-Methoxy-4-propylphenol. The choice of method depends on the desired location of the deuterium atoms and the available starting materials. A common and efficient precursor for the synthesis of 2-Methoxy-4-propylphenol is eugenol (B1671780).

Method 1: Catalytic Deuteration of Eugenol

This method involves the saturation of the allyl side chain of eugenol using deuterium gas in the presence of a catalyst, such as Palladium on carbon (Pd/C). This approach will result in deuterium incorporation at the propyl side chain.

Experimental Protocol:

  • Catalyst Preparation: In a high-pressure reaction vessel, add 10% Palladium on carbon (5 mol%) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reaction Setup: Dissolve eugenol (1 equivalent) in a suitable solvent, such as ethanol (B145695) or ethyl acetate (B1210297) (10 mL per gram of eugenol). Add the solution to the reaction vessel.

  • Deuteration: Seal the vessel and purge with deuterium gas (D₂) several times. Pressurize the vessel with D₂ to the desired pressure (typically 3-5 bar).

  • Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, carefully vent the deuterium gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Method 2: Hydrogen-Deuterium Exchange on 2-Methoxy-4-propylphenol

This method introduces deuterium onto the aromatic ring of 2-Methoxy-4-propylphenol through an exchange reaction, typically catalyzed by an acid or a transition metal in the presence of a deuterium source like deuterium oxide (D₂O). This will result in deuteration at the aromatic positions.

Experimental Protocol:

  • Catalyst and Deuterium Source: In a sealed reaction tube, place 2-Methoxy-4-propylphenol (1 equivalent) and a catalyst. For acid-catalyzed exchange, deuterated hydrochloric acid (DCl) in D₂O can be used. For metal-catalyzed exchange, a catalyst like Platinum on carbon (Pt/C) or Palladium on carbon (Pd/C) is suitable with D₂O as the deuterium source.

  • Reaction Conditions:

    • Acid-Catalyzed: Stir the mixture at an elevated temperature (e.g., 80-100 °C) for 24-48 hours.

    • Metal-Catalyzed: Heat the mixture under an inert atmosphere with stirring. The temperature and reaction time will depend on the chosen catalyst and the desired level of deuteration.

  • Work-up:

    • Acid-Catalyzed: Neutralize the reaction mixture with a suitable base (e.g., NaHCO₃).

    • Metal-Catalyzed: Filter the reaction mixture to remove the catalyst.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Drying and Isolation: Dry the combined organic layers over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude deuterated product.

Purification of this compound

The crude this compound obtained from either synthetic route typically requires purification to remove any unreacted starting materials, by-products, and residual catalyst. Flash column chromatography is a highly effective method for this purpose.

Experimental Protocol:

  • Column Preparation: Pack a glass column with silica (B1680970) gel, using a suitable solvent system as the eluent. A common eluent system for compounds of this polarity is a mixture of hexane (B92381) and ethyl acetate. The optimal ratio should be determined by TLC analysis of the crude product.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the adsorbed sample onto the top of the prepared column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound as a colorless to pale yellow oil.

Data Presentation

Table 1: Physicochemical Properties of 2-Methoxy-4-propylphenol and its d3-Analog

Property2-Methoxy-4-propylphenolThis compound
Molecular Formula C₁₀H₁₄O₂C₁₀H₁₁D₃O₂
Molecular Weight 166.22 g/mol 169.24 g/mol [1]
Appearance Colorless to pale yellow liquidColorless to pale yellow liquid
Boiling Point 254-255 °CNot reported
Density 1.038 g/mL at 25 °CNot reported

Table 2: Typical Reaction Parameters and Expected Outcomes

ParameterMethod 1: Catalytic DeuterationMethod 2: H-D Exchange
Starting Material Eugenol2-Methoxy-4-propylphenol
Deuterium Source Deuterium gas (D₂)Deuterium oxide (D₂O)
Catalyst Pd/CDCl or Pt/C
Typical Yield >90% (for hydrogenation)Variable, depends on conditions
Deuterium Incorporation High (on propyl chain)Moderate to high (on aromatic ring)
Purity (after chromatography) >98%>98%

Mandatory Visualization

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start Starting Material (Eugenol or 2-Methoxy-4-propylphenol) reaction Deuteration Reaction (Catalytic Deuteration or H-D Exchange) start->reaction workup Reaction Work-up (Filtration, Extraction) reaction->workup chromatography Flash Column Chromatography workup->chromatography analysis Fraction Analysis (TLC) chromatography->analysis isolation Solvent Removal analysis->isolation final_product Pure this compound isolation->final_product

Caption: Workflow for the synthesis and purification of this compound.

Analytical_Workflow cluster_analysis Analytical Characterization product Purified this compound nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ms Mass Spectrometry (GC-MS or LC-MS) product->ms purity_assessment Purity and Deuterium Incorporation Assessment nmr->purity_assessment ms->purity_assessment

Caption: Workflow for the analytical characterization of this compound.

References

A Technical Guide to the Natural Occurrence and Analysis of 2-Methoxy-4-propylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural occurrence of 2-Methoxy-4-propylphenol, a volatile phenolic compound of interest for its sensory properties and potential biological activities. It details its presence in various natural sources and provides comprehensive experimental protocols for its extraction and quantification, emphasizing the use of its deuterated isotopologue, 2-Methoxy-4-propylphenol-d3, as an internal standard for precise and accurate analysis.

Introduction: Clarification of Nomenclature

It is critical to distinguish between the naturally occurring analyte and its deuterated analogue used in analytical chemistry.

  • 2-Methoxy-4-propylphenol: Also known as Dihydroconiferyl alcohol or 4-Propylguaiacol, this is the compound that occurs naturally in a variety of plants, foods, and beverages. It contributes to the sensory profile of these products, often imparting spicy, smoky, or clove-like aromas.

  • This compound: This is a synthetic, deuterated version of the natural compound. The "-d3" signifies that three hydrogen atoms have been replaced with deuterium (B1214612) atoms. This isotopic labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry. It is not found in nature. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it corrects for variations in sample preparation, extraction efficiency, and instrument response, ensuring high accuracy and precision.[1][2][3]

Natural Occurrence of 2-Methoxy-4-propylphenol

2-Methoxy-4-propylphenol is a widespread volatile phenolic compound identified in numerous natural and processed products. Its presence is often a result of the thermal degradation of lignin (B12514952) or metabolic processes in plants and microorganisms.[4][5]

Table 1: Documented Natural Sources of 2-Methoxy-4-propylphenol

CategorySourceReference(s)
Beverages Bordeaux Wines
Whiskey & Rum
Grape Brandy & Sherry
Tea & Maté
Foods Smoked Fish & Pork
Mushrooms & Rhubarb
Karanda Fruit
Oregano (Origanum vulgare)
Plants Norway Spruce (Picea abies)[6][7]
Eastern White Pine (Pinus strobus)[4]

Quantitative Data

While 2-Methoxy-4-propylphenol is widely reported, specific quantitative data can be sparse and highly dependent on the specific cultivar, processing method, and age of the product. The following table summarizes available quantitative findings.

Table 2: Reported Concentrations of 2-Methoxy-4-propylphenol in Natural Sources

SourceMatrixConcentration RangeAnalytical MethodReference(s)
Red Wine (Smoke-Tainted)WineGuaiacol (B22219) (related phenol): 33.6 ± 6.2 µg/LSBSE-GC-MS[3]
Wheat BeerBeer4-Vinylguaiacol (related phenol): ~3 mg/LNot Specified[8]
Norway Spruce (Picea abies)NeedlesLignin Monomers: 80-130 µmol/g (dry weight)Acetyl Bromide Method[7]

Note: Quantitative data for 2-Methoxy-4-propylphenol is often grouped with other volatile phenols. The data for guaiacol and 4-vinylguaiacol are included as they are structurally related and their analysis methods are analogous.

Experimental Protocols: Quantification using Stable Isotope Dilution Assay

The most accurate method for quantifying 2-Methoxy-4-propylphenol in complex matrices is a Stable Isotope Dilution Assay (SIDA) using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is a representative method based on established procedures for analyzing volatile phenols in beverages.[3][7][9]

Principle

A known quantity of the deuterated internal standard (this compound) is added to the sample at the beginning of the workflow. The sample is then extracted, and the extract is analyzed by GC-MS. Because the deuterated standard has nearly identical chemical and physical properties to the native analyte, it experiences the same losses during sample preparation and the same ionization efficiency in the mass spectrometer. By measuring the ratio of the native analyte to the deuterated standard, an accurate quantification can be achieved.

Methodology: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This method is ideal for extracting volatile compounds from liquid matrices like wine or whiskey, minimizing solvent use and sample handling.

1. Sample Preparation and Spiking:

  • Pipette 5 mL of the liquid sample (e.g., wine) into a 20 mL headspace vial.

  • Add a precise volume of a standard solution of this compound (e.g., 50 µL of a 1 mg/L solution in ethanol) to the vial. This is the internal standard.

  • To improve the release of volatile compounds from the matrix, add 1.5 g of sodium chloride (NaCl) to the vial.[10]

  • Immediately seal the vial with a magnetic crimp cap containing a PTFE/silicone septum.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Place the vial in an autosampler tray equipped with an agitator and heater.

  • Incubation/Equilibration: Incubate the vial at 40°C for 15 minutes with agitation (e.g., 250 rpm) to allow the volatile compounds to partition into the headspace.[5]

  • Extraction: Expose a SPME fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for 30 minutes at 40°C to adsorb the analytes.[11]

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Desorption: Immediately after extraction, transfer the SPME fiber to the heated GC inlet (e.g., 250°C) for thermal desorption of the analytes for 5 minutes in splitless mode.

  • GC Separation:

    • Column: Use a non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature of 40°C, hold for 2 minutes.

      • Ramp at 3°C/min to 220°C.

      • Hold at 220°C for 5 minutes.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity and specificity.

    • Ions to Monitor:

      • 2-Methoxy-4-propylphenol (Analyte): Quantifier ion m/z 137, Qualifier ions m/z 166, 122.

      • This compound (Internal Standard): Quantifier ion m/z 140, Qualifier ions m/z 169, 125.

    • MS Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

4. Quantification:

  • Prepare a calibration curve using standards of 2-Methoxy-4-propylphenol at various concentrations, with each standard containing the same fixed concentration of the this compound internal standard.

  • Plot the ratio of the analyte peak area (m/z 137) to the internal standard peak area (m/z 140) against the concentration of the analyte.

  • Calculate the concentration of 2-Methoxy-4-propylphenol in the unknown sample by measuring its analyte/internal standard peak area ratio and interpolating from the calibration curve.

Mandatory Visualizations

The following diagrams illustrate the key workflows and relationships described in this guide.

Figure 1: Analytical Workflow for 2-Methoxy-4-propylphenol cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample 5 mL Liquid Sample (e.g., Wine) Spike Add Known Amount of This compound (Internal Standard) Sample->Spike Salt Add 1.5 g NaCl Spike->Salt Vial Seal in 20 mL Headspace Vial Salt->Vial Incubate Incubate & Agitate (40°C, 15 min) Vial->Incubate Extract HS-SPME (Expose DVB/CAR/PDMS Fiber) (40°C, 30 min) Desorb Thermal Desorption in GC Inlet (250°C) Extract->Desorb GC GC Separation (DB-5ms column) Desorb->GC MS MS Detection (EI, SIM Mode) GC->MS Quant Quantification (Ratio of Analyte/IS) MS->Quant

Figure 1: HS-SPME-GC-MS workflow for quantification.

Figure 2: Rationale for Stable Isotope Dilution Assay cluster_sample Initial Sample cluster_process Sample Processing & Analysis cluster_result Final Measurement Analyte Analyte (2-Methoxy-4-propylphenol) Loss Extraction Loss & Instrument Variation (Affects both equally) Analyte->Loss IS Internal Standard (this compound) IS->Loss Ratio Ratio of [Analyte] / [IS] Remains Constant Loss->Ratio Result Accurate Quantification Ratio->Result

Figure 2: Logic of using a deuterated internal standard.

References

Technical Guide: 2-Methoxy-4-propylphenol-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-4-propylphenol, also known as Dihydroeugenol, is a phenolic compound with applications in the flavor and fragrance industry and as a research chemical.[1] Its deuterated analog, 2-Methoxy-4-propylphenol-d3, serves as an ideal internal standard for mass spectrometry-based quantification.[2][3][4]

The Role of Deuterated Internal Standards

In quantitative mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), deuterated internal standards are considered the gold standard.[3] These isotopically labeled compounds are chemically almost identical to the analyte of interest, meaning they co-elute during chromatography and exhibit similar behavior during sample preparation and ionization.[4][5] However, they are distinguishable by their higher mass-to-charge ratio (m/z). By adding a known amount of the deuterated standard to a sample, it is possible to correct for variations in sample extraction, injection volume, and instrument response, thereby enabling highly accurate and precise quantification of the target analyte.[2][3][4]

Core Data Presentation

The following tables summarize the key quantitative data for 2-Methoxy-4-propylphenol (CAS: 2785-87-7).

Chemical Identifiers
IdentifierValue
CAS Number 2785-87-7
Molecular Formula C₁₀H₁₄O₂
Molecular Weight 166.22 g/mol
InChI Key PXIKRTCSSLJURC-UHFFFAOYSA-N
Synonyms Dihydroeugenol, 4-Propylguaiacol
Physicochemical Properties
PropertyValue
Appearance Colorless liquid
Boiling Point 125-126 °C at 14 mmHg
Density 1.038 g/mL at 25 °C
Refractive Index n20/D 1.522
Water Solubility 0.89 g/L (Predicted)
logP 2.87 (Predicted)

Experimental Protocols

The following is a representative protocol for the quantification of a phenolic compound, such as 2-Methoxy-4-propylphenol, in a complex matrix (e.g., human plasma) using GC-MS with a deuterated internal standard. This protocol is a composite of established methods for phenolic compound analysis.

Objective: To quantify the concentration of 2-Methoxy-4-propylphenol in human plasma.
Materials:
  • Human plasma sample

  • 2-Methoxy-4-propylphenol analytical standard

  • This compound internal standard solution (of known concentration)

  • Ethyl acetate (B1210297) (HPLC grade)

  • 0.5 M Hydrochloric acid (HCl)

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Nitrogen gas supply

  • Vortex mixer

  • Centrifuge

  • Heating block

  • GC-MS system

Methodology:
  • Sample Preparation:

    • Pipette 300 µL of the human plasma sample into a 1.5 mL microcentrifuge tube.

    • Add a precise volume of the this compound internal standard solution to the plasma sample.

    • Acidify the sample to a pH of approximately 2.0 by adding 0.5 M HCl.

    • Add 500 µL of ethyl acetate to the tube.

    • Vortex the mixture vigorously for 1 minute to extract the phenolic compounds into the organic layer.

    • Centrifuge the sample for 10 minutes to separate the layers.

    • Carefully transfer the upper ethyl acetate layer to a clean tube.

    • Repeat the extraction process two more times, pooling the ethyl acetate fractions.

  • Derivatization:

    • Evaporate the pooled ethyl acetate extract to dryness under a gentle stream of nitrogen.

    • To the dried residue, add 50 µL of BSTFA + 1% TMCS.

    • Seal the tube and heat at 70 °C for 4 hours to form the trimethylsilyl (B98337) (TMS) derivatives of the phenols. This step increases the volatility of the compounds for GC analysis.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • Gas Chromatography (GC) Conditions (Typical):

      • Column: DB-5 fused silica (B1680970) capillary column (30 m x 0.25 mm, 0.25 µm film thickness)

      • Carrier Gas: Helium

      • Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 220 °C at 10 °C/min, then to 310 °C at 20 °C/min, and hold for 6 minutes.

    • Mass Spectrometry (MS) Conditions (Typical):

      • Ionization Mode: Electron Impact (EI)

      • Acquisition Mode: Selected Ion Monitoring (SIM)

      • Ions to Monitor: Monitor the characteristic ions for the TMS derivatives of 2-Methoxy-4-propylphenol and this compound.

  • Quantification:

    • Create a calibration curve by preparing standards with known concentrations of 2-Methoxy-4-propylphenol and a constant concentration of the this compound internal standard.

    • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each standard and the unknown sample.

    • Determine the concentration of 2-Methoxy-4-propylphenol in the unknown sample by interpolating from the calibration curve.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows relevant to the use of this compound in a research setting.

G cluster_sample Sample cluster_analysis Analysis cluster_quant Quantification Analyte Analyte (2-Methoxy-4-propylphenol) MS Mass Spectrometer Analyte->MS m/z IS Internal Standard (this compound) IS->MS m/z + 3 Ratio Peak Area Ratio (Analyte / IS) MS->Ratio Concentration Analyte Concentration Ratio->Concentration Calibration Curve

Caption: Logic of quantification using a deuterated internal standard.

G start Start: Plasma Sample add_is Add Internal Standard (this compound) start->add_is acidify Acidify with HCl add_is->acidify extract Liquid-Liquid Extraction with Ethyl Acetate acidify->extract evaporate Evaporate to Dryness extract->evaporate derivatize Derivatize with BSTFA (70°C, 4h) evaporate->derivatize gcms Inject into GC-MS derivatize->gcms quantify Quantify using Calibration Curve gcms->quantify end End: Analyte Concentration quantify->end

Caption: Experimental workflow for phenolic compound analysis.

References

The Metabolic Fate of 2-Methoxy-4-propylphenol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the putative metabolic pathway of 2-Methoxy-4-propylphenol (Dihydroeugenol), a compound of interest in pharmaceutical and toxicological research. Due to the limited direct studies on its metabolism, this guide extrapolates likely biotransformation routes based on the well-documented metabolism of its close structural analog, eugenol (B1671780), and other related phenolic compounds. The guide details the anticipated Phase I and Phase II metabolic reactions, the key enzymes involved, and provides detailed experimental protocols for researchers to investigate these pathways. All quantitative data is summarized in structured tables, and metabolic pathways and experimental workflows are visualized using Graphviz diagrams. This document is intended for researchers, scientists, and drug development professionals.

Introduction

2-Methoxy-4-propylphenol, also known as Dihydroeugenol, is a phenolic compound with potential applications in various fields. Understanding its metabolic fate is crucial for assessing its safety, efficacy, and potential for drug-drug interactions. The metabolism of xenobiotics, including phenolic compounds, generally proceeds in two phases: Phase I (functionalization) and Phase II (conjugation). Phase I reactions, primarily catalyzed by Cytochrome P450 (CYP) enzymes, introduce or expose functional groups, while Phase II reactions, mediated by enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion.[1]

Given the structural similarity to eugenol, it is highly probable that 2-Methoxy-4-propylphenol undergoes a similar metabolic cascade. This guide outlines the predicted metabolic pathway of 2-Methoxy-4-propylphenol, drawing parallels with eugenol metabolism.

Predicted Metabolic Pathways of 2-Methoxy-4-propylphenol

The metabolic pathway of 2-Methoxy-4-propylphenol is anticipated to involve both Phase I and Phase II reactions.

Phase I Metabolism

Phase I metabolism of 2-Methoxy-4-propylphenol is likely mediated by the Cytochrome P450 (CYP) superfamily of enzymes, primarily in the liver.[2] Unlike eugenol, which possesses an allyl group that is a primary site for oxidation, 2-Methoxy-4-propylphenol has a saturated propyl side chain. Therefore, oxidation is predicted to occur at the propyl chain or the aromatic ring.

Potential Phase I reactions include:

  • Hydroxylation of the propyl side chain: CYP enzymes can introduce a hydroxyl group at the α, β, or γ position of the propyl chain, leading to the formation of alcohol metabolites.

  • Aromatic hydroxylation: Hydroxylation of the benzene (B151609) ring is another possible route, although likely a minor one for phenolic compounds.

  • O-demethylation: Cleavage of the methoxy (B1213986) group to form a catechol derivative is a common metabolic pathway for guaiacol-type structures.[3]

Eugenol has been shown to be metabolized by several CYP isoforms, and it also acts as an inhibitor of CYP1A2, CYP2C9, CYP2D6, and CYP3A4 in human liver microsomes.[4][5] It is plausible that 2-Methoxy-4-propylphenol interacts with a similar spectrum of CYP enzymes.

Phase_I_Metabolism 2-Methoxy-4-propylphenol 2-Methoxy-4-propylphenol Propyl_Hydroxylation Propyl-chain Hydroxylation 2-Methoxy-4-propylphenol->Propyl_Hydroxylation CYP450 Aromatic_Hydroxylation Aromatic Hydroxylation 2-Methoxy-4-propylphenol->Aromatic_Hydroxylation CYP450 O_Demethylation O-Demethylation 2-Methoxy-4-propylphenol->O_Demethylation CYP450 Metabolites Phase I Metabolites (Alcohols, Catechols) Propyl_Hydroxylation->Metabolites Aromatic_Hydroxylation->Metabolites O_Demethylation->Metabolites

Figure 1: Predicted Phase I metabolic pathways of 2-Methoxy-4-propylphenol.
Phase II Metabolism

Following Phase I metabolism, or directly for the parent compound, 2-Methoxy-4-propylphenol and its metabolites are expected to undergo extensive Phase II conjugation reactions.[6] The primary conjugation pathways for phenolic compounds are glucuronidation and sulfation.[7]

  • Glucuronidation: This is a major detoxification pathway for eugenol and is anticipated to be the primary route for 2-Methoxy-4-propylphenol as well.[8] UGT enzymes catalyze the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to the phenolic hydroxyl group, forming a water-soluble glucuronide conjugate. Eugenol has been shown to induce the expression of UGT isoforms UGT1A6, UGT1A7, and UGT2B1 in rats.[9]

  • Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the phenolic hydroxyl group. This is another important conjugation pathway for phenolic compounds.[6]

Phase_II_Metabolism Parent 2-Methoxy-4-propylphenol or Phase I Metabolites Glucuronidation Glucuronidation Parent->Glucuronidation UGTs + UDPGA Sulfation Sulfation Parent->Sulfation SULTs + PAPS Glucuronide_Conjugate Glucuronide Conjugate Glucuronidation->Glucuronide_Conjugate Sulfate_Conjugate Sulfate Conjugate Sulfation->Sulfate_Conjugate Excretion Excretion Glucuronide_Conjugate->Excretion Sulfate_Conjugate->Excretion in_vitro_microsomes_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Microsomes Thaw Human Liver Microsomes (HLM) on ice Pre_incubation Pre-incubate HLM and Test Compound at 37°C Microsomes->Pre_incubation NADPH_System Prepare NADPH Regenerating System Initiate_Reaction Initiate reaction with NADPH System NADPH_System->Initiate_Reaction Test_Compound Prepare 2-Methoxy-4-propylphenol stock solution Test_Compound->Pre_incubation Pre_incubation->Initiate_Reaction Incubate Incubate at 37°C (e.g., 0-60 min) Initiate_Reaction->Incubate Terminate Terminate reaction (e.g., with cold acetonitrile) Incubate->Terminate Centrifuge Centrifuge to precipitate protein Terminate->Centrifuge Analyze Analyze supernatant by LC-MS/MS Centrifuge->Analyze

References

2-Methoxy-4-propylphenol-d3 safety and handling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of 2-Methoxy-4-propylphenol-d3

Introduction

Core Tenets of Safe Handling

Safe handling of this compound is predicated on a thorough understanding of its potential hazards and the implementation of appropriate control measures. The primary routes of exposure are inhalation, skin contact, and eye contact. The non-deuterated form is classified as a skin irritant, a potential skin sensitizer, and can cause serious eye damage and respiratory irritation. Therefore, adherence to stringent safety protocols is paramount.

I. Hazard Identification and Classification

Based on the available data for 2-Methoxy-4-propylphenol, the deuterated compound should be handled as a substance with the following hazard classifications:

  • Skin Corrosion/Irritation: Category 2

  • Serious Eye Damage/Eye Irritation: Category 1

  • Skin Sensitization: Category 1B

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)

Hazard Statements (H-phrases):

  • H315: Causes skin irritation.

  • H317: May cause an allergic skin reaction.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.

Precautionary Statements (P-phrases):

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

II. Physical and Chemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its safe handling and storage. The data presented below is for the non-deuterated form and is expected to be very similar for the deuterated analogue.

PropertyValue
Appearance Colorless to pale yellow liquid[1]
Molecular Formula C₁₀H₁₁D₃O₂
Molecular Weight 169.24 g/mol
Boiling Point 125-126 °C at 14 mmHg
Density 1.038 g/mL at 25 °C
Refractive Index 1.522 (lit.)
Flash Point 113 °C (235.4 °F) - closed cup
Solubility Slightly soluble in water; soluble in organic solvents.

III. Safe Handling and Experimental Protocols

Engineering Controls
  • Ventilation: All work with this compound should be conducted in a well-ventilated laboratory. A chemical fume hood is required when handling open containers, preparing solutions, or performing any operation that could generate aerosols or vapors.

Personal Protective Equipment (PPE)

A critical aspect of safe handling is the consistent and correct use of Personal Protective Equipment.

PPE TypeSpecification
Eye and Face Protection Chemical safety goggles and a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.[2]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge may be required for high-concentration work or in case of ventilation failure.
General Handling Procedures
  • Avoid contact with skin, eyes, and clothing.

  • Do not inhale vapors or mists.

  • Wash hands thoroughly after handling.

  • Keep containers tightly closed when not in use.

  • Use only in a well-ventilated area.

Experimental Workflow: Preparation of a Standard Solution

The following is a generalized protocol for the preparation of a standard solution of this compound for use in an analytical experiment.

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_dilution Dilution cluster_storage Storage prep_ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) prep_fume_hood Work in a certified chemical fume hood prep_ppe->prep_fume_hood Safety First prep_weigh Accurately weigh This compound prep_fume_hood->prep_weigh dissolve_add Add solvent to the weighed compound prep_weigh->dissolve_add dissolve_solvent Select appropriate solvent (e.g., Methanol) dissolve_solvent->dissolve_add dissolve_mix Vortex or sonicate to ensure complete dissolution dissolve_add->dissolve_mix dilute_transfer Transfer stock solution to a volumetric flask dissolve_mix->dilute_transfer Stock Solution dilute_add_solvent Add solvent to the mark dilute_transfer->dilute_add_solvent dilute_homogenize Invert to homogenize dilute_add_solvent->dilute_homogenize storage_label Label the solution clearly dilute_homogenize->storage_label Final Solution storage_store Store in a cool, dark, and well-ventilated area storage_label->storage_store

Caption: Workflow for preparing a standard solution.

IV. Biological Activity and Signaling Pathways

2-Methoxy-4-propylphenol has been reported to exhibit biological activity, including acting as an inhibitor of carbonic anhydrases and possessing antioxidant properties.

Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Inhibition of these enzymes has therapeutic potential in various conditions. The interaction of 2-Methoxy-4-propylphenol with carbonic anhydrase can be depicted as a simplified signaling pathway.

carbonic_anhydrase_inhibition compound This compound enzyme Carbonic Anhydrase compound->enzyme inhibition Inhibition product HCO3- + H+ enzyme->product substrate CO2 + H2O substrate->enzyme catalysis Catalysis

Caption: Inhibition of Carbonic Anhydrase.

V. Storage and Disposal

Storage
  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Keep containers tightly sealed to prevent moisture absorption and contamination.

  • Protect from light.

Disposal
  • Dispose of waste material in accordance with local, state, and federal regulations.

  • Do not allow the material to enter drains or waterways.

  • Contaminated packaging should be treated as hazardous waste.

VI. First Aid Measures

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[3]

  • In case of skin contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.[3]

  • In case of inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[3]

  • In case of ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.[3]

Conclusion

While this compound is a valuable tool in research and development, its potential hazards necessitate careful and informed handling. By adhering to the guidelines outlined in this technical guide, researchers and scientists can minimize risks and ensure a safe laboratory environment. A thorough understanding of the compound's properties, the consistent use of appropriate personal protective equipment, and the implementation of proper engineering controls are the cornerstones of safe practice.

References

discovery of volatile phenols in food matrices

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery of Volatile Phenols in Food Matrices

Introduction

Volatile phenols are a class of aromatic compounds that significantly influence the sensory profile of a wide range of foods and beverages.[1][2][3][4] Originating from plant metabolism, microbial activity, or thermal processing, these compounds can impart desirable aromas such as smoky, spicy, or medicinal notes.[5][6] Conversely, they can also be responsible for significant off-flavors, often described as "phenolic," "barnyard," or "medicinal," particularly in fermented products like wine and beer.[2][4] Due to their low sensory detection thresholds, even minute concentrations can have a profound impact on consumer acceptance.[3][5][7]

This technical guide provides a comprehensive overview of the formation, extraction, and analytical determination of volatile phenols in various food matrices. It is designed for researchers and scientists in the fields of food science, analytical chemistry, and product development, offering detailed methodologies and insights into the key pathways and analytical workflows for studying these potent aroma compounds.

Formation and Origin of Volatile Phenols

The presence of volatile phenols in food can be attributed to three primary sources: biosynthesis within the plant, microbial metabolism during fermentation, and thermal degradation of precursors during processing.[3]

De Novo Biosynthesis in Planta

Plants synthesize a variety of phenolic compounds, including volatile phenols, through the shikimate pathway.[1][2] The aromatic amino acid phenylalanine serves as a primary precursor for C6-C3 building blocks of phenylpropanoids.[2] A key enzymatic step is the deamination of phenylalanine by phenylalanine ammonia-lyase (PAL).[2] Subsequent enzymatic reactions, including hydroxylation, methylation, and side-chain modifications, lead to the formation of a diverse array of volatile phenols like eugenol (B1671780) and vanillin.[2]

G Plant Biosynthesis Pathway of Volatile Phenylpropanoids Shikimate Shikimate Pathway Phenylalanine Phenylalanine Shikimate->Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid Ferulic_Acid Ferulic Acid p_Coumaric_Acid->Ferulic_Acid Coniferyl_Alcohol Coniferyl Alcohol Ferulic_Acid->Coniferyl_Alcohol Vanillin Vanillin Ferulic_Acid->Vanillin Single Enzyme Action Eugenol Eugenol Coniferyl_Alcohol->Eugenol Eugenol Synthase G Microbial Formation of Ethylphenols cluster_enzymes HCA Hydroxycinnamic Acids (p-Coumaric, Ferulic) Vinylphenols Vinylphenols (4-Vinylphenol, 4-Vinylguaiacol) HCA->Vinylphenols Phenolic Acid Decarboxylase (PAD) pad_node Ethylphenols Ethylphenols (4-Ethylphenol, 4-Ethylguaiacol) Vinylphenols->Ethylphenols Vinylphenol Reductase (VPR) vpr_node Microbe Dekkera/Brettanomyces G General Analytical Workflow for Volatile Phenols Sample Food Sample (e.g., Wine, Juice, Coffee) Prep Sample Preparation (Homogenization, pH adjustment, adding internal standard) Sample->Prep Extraction Extraction / Concentration (SPME, SBSE, LLE) Prep->Extraction GCMS GC-MS Analysis (Separation & Detection) Extraction->GCMS Data Data Processing (Identification, Quantification) GCMS->Data Result Results Data->Result

References

Methodological & Application

Application Note: High-Throughput Analysis of 2-Methoxy-4-propylphenol in Complex Matrices using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-Methoxy-4-propylphenol in complex matrices. To ensure accuracy and precision, 2-Methoxy-4-propylphenol-d3 is employed as an internal standard (IS). This methodology is broadly applicable for quality control in the food and beverage industry, fragrance analysis, and pharmacokinetic studies. The use of a deuterated internal standard effectively compensates for matrix effects and variations in sample preparation and instrument response, leading to reliable quantification.

Introduction

2-Methoxy-4-propylphenol, also known as dihydroeugenol, is a volatile phenolic compound naturally occurring in various sources such as Bordeaux wines, liquid smoke, and certain fruits and spices.[1] Its characteristic clove-like, spicy, and sweet aroma makes it a valuable ingredient in the flavor and fragrance industry.[1] Accurate quantification of 2-Methoxy-4-propylphenol is crucial for quality control, flavor profiling, and safety assessment.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the selective and sensitive detection of trace-level compounds in complex samples. However, matrix effects, where co-eluting endogenous components interfere with the ionization of the target analyte, can significantly impact the accuracy and reproducibility of the results. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for mitigating these effects. The deuterated standard co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for reliable normalization of the analytical signal.

This application note provides a comprehensive protocol for the extraction and LC-MS/MS analysis of 2-Methoxy-4-propylphenol using this compound as an internal standard. Three distinct sample preparation protocols are presented for different matrices: wine, a food matrix (rapeseed oil), and plasma.

Experimental Protocols

Materials and Reagents
Instrumentation

An LC-MS/MS system equipped with an electrospray ionization (ESI) source and a triple quadrupole mass spectrometer was used for analysis.

Standard Solutions Preparation

Stock solutions of 2-Methoxy-4-propylphenol and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solutions with a 50:50 mixture of methanol and water. The internal standard working solution was prepared at a concentration of 100 ng/mL.

Sample Preparation Protocols
  • Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

  • Loading: Load 5 mL of the wine sample directly onto the conditioned cartridge.

  • Washing: Wash the cartridge with 5 mL of water to remove sugars and other polar interferences.

  • Elution: Elute the analyte and internal standard with 5 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the initial mobile phase.

  • Sample Weighing: Weigh 5 g of the homogenized food sample into a 50 mL centrifuge tube.

  • Spiking: Add the internal standard solution.

  • Extraction: Add 10 mL of acetonitrile and shake vigorously for 1 minute.

  • Salting Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl, shake for 1 minute, and centrifuge.

  • d-SPE Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing MgSO₄ and a suitable sorbent (e.g., C18) and centrifuge.

  • Final Preparation: Take an aliquot of the cleaned extract, evaporate to dryness if necessary, and reconstitute in the initial mobile phase.

  • Sample Aliquoting: Pipette 500 µL of plasma into a clean centrifuge tube.

  • Spiking: Add the internal standard solution.

  • Extraction: Add 2 mL of a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether), vortex for 2 minutes, and centrifuge.

  • Separation: Transfer the organic layer to a new tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen and reconstitute the residue in 200 µL of the initial mobile phase.

LC-MS/MS Method

Liquid Chromatography Conditions

ParameterValue
ColumnC18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40 °C
Gradient30% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 30% B and equilibrate for 3 minutes

Mass Spectrometry Conditions

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Desolvation Temperature350 °C
Desolvation Gas Flow600 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon

MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
2-Methoxy-4-propylphenol167.1135.115
This compound170.1138.115

Data Presentation

The following tables summarize the expected quantitative performance of the method.

Table 1: Method Validation Parameters

ParameterResult
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1 ng/mL

Table 2: Recovery and Matrix Effect

MatrixRecovery (%)Matrix Effect (%)
Wine95 ± 5< 10
Rapeseed Oil92 ± 7< 15
Plasma90 ± 8< 15

Table 3: Precision and Accuracy

Quality Control SampleConcentration (ng/mL)Precision (%RSD)Accuracy (%)
Low QC5< 1095 - 105
Mid QC50< 897 - 103
High QC500< 598 - 102

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Matrix Sample (Wine, Food, Plasma) spike Spike with This compound (IS) sample->spike extraction Extraction (SPE, QuEChERS, or LLE) spike->extraction cleanup Cleanup & Concentration extraction->cleanup lc LC Separation cleanup->lc ms MS/MS Detection (MRM Mode) lc->ms integration Peak Integration ms->integration calibration Calibration Curve Construction integration->calibration quantification Quantification of Analyte calibration->quantification internal_standard_quantification cluster_principle Principle of Internal Standard Quantification cluster_benefits Benefits analyte Analyte (2-Methoxy-4-propylphenol) ratio Calculate Peak Area Ratio (Analyte / IS) analyte->ratio is Internal Standard (this compound) is->ratio calibration Plot Ratio vs. Concentration ratio->calibration quantification Determine Unknown Concentration calibration->quantification matrix Correction for Matrix Effects recovery Correction for Sample Loss instrument Correction for Instrument Variability

References

Application Note & Protocol: Quantification of Phenolic Compounds in Wine Using Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the accurate quantification of key phenolic compounds in wine using a robust analytical technique based on Stable Isotope Dilution Analysis (SIDA) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of deuterated internal standards for each analyte ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.

Introduction

Phenolic compounds in wine, such as phenolic acids, flavonoids, and stilbenes, are crucial contributors to its organoleptic properties, including color, taste, and astringency. Furthermore, many of these compounds are recognized for their potential health benefits, acting as antioxidants. Accurate quantification of these compounds is essential for quality control in the wine industry, for research into the health effects of wine consumption, and for ensuring product consistency.

Stable Isotope Dilution Analysis (SIDA) is a gold-standard analytical technique for quantification in complex matrices like wine.[1] This method involves the addition of a known quantity of a stable isotope-labeled version (in this case, deuterated) of the analyte of interest to the sample at the initial stage of analysis. Because the deuterated standard is chemically identical to the native analyte, it experiences the same behavior during sample extraction, cleanup, and LC-MS/MS analysis. By measuring the ratio of the native analyte to its deuterated counterpart, highly accurate and precise quantification can be achieved, effectively compensating for any sample losses or matrix-induced signal suppression or enhancement.[1]

This application note provides a comprehensive protocol for the simultaneous quantification of a panel of significant phenolic compounds in red and white wines.

Experimental Workflow

The overall experimental workflow for the quantification of phenolic compounds in wine using deuterated standards is depicted below.

Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Wine Sample Spike Spike with Deuterated Internal Standard Cocktail Sample->Spike Addition of IS SPE Solid-Phase Extraction (SPE) Spike->SPE Loading Elute Elution of Phenolic Compounds SPE->Elute Dry Evaporation and Reconstitution Elute->Dry LC UHPLC Separation Dry->LC Injection MS Tandem Mass Spectrometry (MRM Mode) LC->MS Quant Quantification using Response Ratios MS->Quant Report Data Reporting Quant->Report

Figure 1: General workflow for the quantification of phenolic compounds in wine.

Experimental Protocols

  • Solvents: LC-MS grade acetonitrile (B52724), methanol (B129727), and water. Formic acid (LC-MS grade).

  • Standards: Analytical standards of the target phenolic compounds (e.g., gallic acid, (+)-catechin, (-)-epicatechin, trans-resveratrol, quercetin, etc.).

  • Deuterated Internal Standards: Deuterated analogues of the target phenolic compounds (e.g., (E)-[(2)H(3)]-resveratrol).[2] A cocktail of these standards should be prepared in methanol.

  • Solid-Phase Extraction (SPE) Cartridges: C18 cartridges are suitable for the extraction of phenolic compounds from wine.[3]

  • Spiking with Internal Standards: To 1 mL of wine sample, add a known volume of the deuterated internal standard cocktail. The concentration of the internal standards should be chosen to be in the mid-range of the expected analyte concentrations.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

    • Loading: Load the spiked wine sample onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 5 mL of water to remove sugars and other polar interferences.

    • Elution: Elute the phenolic compounds with 5 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is recommended for good separation of phenolic compounds.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic compounds. An example gradient is as follows: 0-2 min, 5% B; 2-15 min, 5-40% B; 15-18 min, 40-95% B; 18-20 min, 95% B; 20.1-25 min, 5% B (re-equilibration). The flow rate is typically around 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI) in negative ion mode is generally suitable for most phenolic acids and flavonoids. Positive ion mode may be more sensitive for some compounds like anthocyanins.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. For each analyte and its corresponding deuterated internal standard, at least two MRM transitions (a quantifier and a qualifier) should be monitored.

    • Optimization: The MRM transitions, collision energies, and other MS parameters should be optimized for each compound by infusing individual standard solutions.

Data Presentation

The following tables summarize the quantitative data for key phenolic compounds in representative red and white wines. The data is compiled from various studies and represents typical concentration ranges. It is important to note that the exact concentrations can vary significantly depending on the grape variety, vintage, winemaking techniques, and geographical origin.

Table 1: Quantitative Data for Phenolic Acids in Wine

Phenolic AcidRed Wine (mg/L)White Wine (mg/L)Deuterated Standard (Proposed)
Gallic Acid10 - 100+[4]1 - 10Gallic Acid-d2
Caffeic Acid1 - 201 - 15Caffeic Acid-d3
p-Coumaric Acid1 - 100.5 - 5p-Coumaric Acid-d4
Syringic Acid5 - 50[5]1 - 10[5]Syringic Acid-d3
Vanillic Acid0.5 - 50.1 - 2Vanillic Acid-d3

Table 2: Quantitative Data for Flavonoids and Stilbenes in Wine

CompoundRed Wine (mg/L)White Wine (mg/L)Deuterated Standard
(+)-Catechin10 - 400+[4]1 - 25(+)-Catechin-d4
(-)-Epicatechin5 - 100[4]1 - 10(-)-Epicatechin-d4
Quercetin1 - 200.1 - 5Quercetin-d3
trans-Resveratrol1 - 15[2]0.1 - 2(E)-[(2)H(3)]-Resveratrol[2]
Malvidin-3-O-glucoside50 - 500+-Malvidin-3-O-glucoside-d3

Signaling Pathways and Logical Relationships

The analytical process can be visualized as a logical flow from the complex wine matrix to the final quantitative result.

Analytical_Process cluster_matrix Wine Matrix cluster_cleanup Sample Cleanup & Isolation cluster_separation Chromatographic Separation cluster_detection Detection & Quantification Matrix Complex Mixture: Phenolics, Sugars, Acids, etc. IS_Addition Addition of Deuterated Standards Matrix->IS_Addition SPE_Cleanup Solid-Phase Extraction (Isolates Phenolics) IS_Addition->SPE_Cleanup LC_Separation UHPLC Separation (Separates Individual Phenolics) SPE_Cleanup->LC_Separation MS_Detection MS/MS Detection (Analyte & IS Response) LC_Separation->MS_Detection Quantification Ratio Calculation & Quantification MS_Detection->Quantification

Figure 2: Logical flow of the analytical process for phenolic compound quantification.

Conclusion

The use of deuterated internal standards in a Stable Isotope Dilution Analysis workflow provides the most accurate and reliable method for the quantification of phenolic compounds in the complex matrix of wine. The detailed protocol provided in this application note serves as a robust foundation for researchers and scientists to implement this methodology for routine quality control, research, and development purposes. The provided quantitative data offers a valuable reference for typical concentration ranges of key phenolic compounds in red and white wines.

References

Application Note: Quantification of 2-Methoxy-4-propylphenol in Environmental Water Samples using Isotope Dilution Mass Spectrometry with 2-Methoxy-4-propylphenol-d3

Application Note: Determination of 2-Methoxy-4-propylphenol in Cosmetic Products by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methoxy-4-propylphenol, also known as Dihydroeugenol, is a fragrance ingredient used in various cosmetic products to impart a clove-like, spicy, and sweet aroma.[1] As with many fragrance components, its concentration in final products is regulated to minimize the risk of skin sensitization.[1] Therefore, a reliable and validated analytical method for the quantification of 2-Methoxy-4-propylphenol in cosmetic matrices is crucial for quality control and regulatory compliance. This application note describes a robust High-Performance Liquid Chromatography (HPLC) method with UV detection for the determination of 2-Methoxy-4-propylphenol in cosmetic creams and lotions. The method is based on established principles for the analysis of phenolic compounds and fragrances in complex matrices.[2][3][4]

Materials and Methods

A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable for this analysis. The chromatographic separation is achieved on a C18 reversed-phase column.

Sample Preparation: The sample preparation procedure is critical for extracting the analyte from the complex cosmetic matrix and minimizing interference. A general protocol involves an initial extraction with a suitable organic solvent, followed by a clean-up step if necessary.[5] For creams and lotions, an accurately weighed sample is dispersed in a solvent mixture, followed by vortexing and sonication to ensure complete extraction. The resulting suspension is then centrifuged, and the supernatant is filtered through a 0.45 µm syringe filter before injection into the HPLC system.

Chromatographic Conditions: The selection of the mobile phase is optimized to achieve good resolution and peak shape for 2-Methoxy-4-propylphenol. A gradient elution is often employed to separate the analyte from other matrix components.

Experimental Workflow Diagram

Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Weigh Cosmetic Sample Dispersion Disperse in Solvent Sample->Dispersion Extraction Vortex & Sonicate Dispersion->Extraction Centrifugation Centrifuge Extraction->Centrifugation Filtration Filter Supernatant Centrifugation->Filtration Injection Inject into HPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for the determination of 2-Methoxy-4-propylphenol in cosmetics.

Detailed Protocol: HPLC-UV Analysis of 2-Methoxy-4-propylphenol

This protocol provides a step-by-step procedure for the quantification of 2-Methoxy-4-propylphenol in cosmetic cream and lotion samples.

1. Instrumentation and Materials

  • HPLC system with a binary pump, autosampler, column oven, and UV-Vis or DAD detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance.

  • Vortex mixer.

  • Ultrasonic bath.

  • Centrifuge.

  • Syringe filters (0.45 µm, PTFE or nylon).

  • HPLC vials.

  • Reference standard of 2-Methoxy-4-propylphenol (≥99% purity).

  • HPLC grade methanol (B129727), acetonitrile, and water.

  • Phosphoric acid or formic acid (for mobile phase adjustment).

2. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of 2-Methoxy-4-propylphenol reference standard and dissolve it in 100 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[2]

3. Sample Preparation

  • Accurately weigh approximately 1.0 g of the cosmetic cream or lotion sample into a 50 mL centrifuge tube.

  • Add 10 mL of methanol to the tube.

  • Vortex for 2 minutes to disperse the sample.

  • Sonicate for 15 minutes in an ultrasonic bath to ensure complete extraction.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • If necessary, dilute the filtered extract with the mobile phase to ensure the analyte concentration falls within the calibration range.

4. HPLC Operating Conditions

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 70% B

    • 15-17 min: 70% B

    • 17-18 min: 70% to 30% B

    • 18-25 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

5. Data Analysis and Quantification

  • Construct a calibration curve by plotting the peak area of the 2-Methoxy-4-propylphenol standard injections against their corresponding concentrations.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value > 0.995 is typically considered acceptable.[6]

  • Identify the 2-Methoxy-4-propylphenol peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the concentration of 2-Methoxy-4-propylphenol in the prepared sample solution using the calibration curve.

  • Determine the final concentration of 2-Methoxy-4-propylphenol in the original cosmetic product, taking into account the initial sample weight and any dilution factors.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is suitable for its intended purpose.[7][8] Key validation parameters are summarized in the table below.

Table 1: Method Validation Parameters and Typical Acceptance Criteria

Validation ParameterTypical Acceptance Criteria
Specificity The analyte peak should be well-resolved from other components in the matrix, with no significant interference at the retention time of the analyte.
Linearity Correlation coefficient (r²) ≥ 0.995 for the calibration curve over the specified concentration range.[6]
Accuracy Recovery of spiked samples should be within 80-120%.
Precision Repeatability (intra-day) and intermediate precision (inter-day) should have a relative standard deviation (RSD) ≤ 5%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).

Chemical Structure and Analytical Relationship

The chemical structure of 2-Methoxy-4-propylphenol, with its phenolic hydroxyl group and aromatic ring, makes it amenable to reversed-phase HPLC with UV detection.

Chemical_Relationship cluster_analyte Analyte cluster_method Analytical Method cluster_detection Detection Analyte 2-Methoxy-4-propylphenol (C10H14O2) Method Reversed-Phase HPLC Analyte->Method Interaction Structure StationaryPhase C18 Stationary Phase (Non-polar) Method->StationaryPhase Component MobilePhase Polar Mobile Phase (Acetonitrile/Water) Method->MobilePhase Component Detection UV Detection at 280 nm Method->Detection Coupled with

Caption: Relationship between 2-Methoxy-4-propylphenol and the HPLC-UV analytical method.

References

Application Notes and Protocols for Volatile Phenol Analysis in Beverages

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the sample preparation of volatile phenols in various beverages prior to chromatographic analysis. The methodologies outlined below are designed to ensure robust, reproducible, and sensitive quantification of key phenolic compounds that contribute to the aroma and flavor profiles of beverages and can be of interest in quality control and product development.

Introduction

Volatile phenols are a class of aromatic compounds that can significantly influence the sensory characteristics of beverages such as wine, beer, juice, and tea.[1][2] These compounds can be naturally present, formed during processing (e.g., fermentation, aging, or heating), or introduced from external sources, such as smoke exposure in vineyards.[3][4] Their concentrations, even at trace levels, can impart desirable aromas (e.g., spicy, smoky) or undesirable off-flavors (e.g., medicinal, barnyard). Accurate quantification of volatile phenols is therefore crucial for quality assessment, process optimization, and understanding flavor chemistry. This guide details three prevalent sample preparation techniques: Headspace Solid-Phase Microextraction (HS-SPME), Stir Bar Sorptive Extraction (SBSE), and a modified Liquid-Liquid Extraction (QuEChERS) method.

Featured Sample Preparation Techniques

The choice of sample preparation method is critical and depends on the specific beverage matrix, the target analytes, and the desired sensitivity.

  • Headspace Solid-Phase Microextraction (HS-SPME): A solvent-free technique ideal for the extraction of volatile and semi-volatile compounds from the headspace above the sample. It is known for its simplicity, speed, and suitability for automation.[3][5]

  • Stir Bar Sorptive Extraction (SBSE): Offers a larger volume of extraction phase compared to SPME, providing higher recovery and sensitivity for a broad range of analytes.[6][7]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A dispersive solid-phase extraction technique originally developed for pesticide analysis, it has been adapted for the extraction of volatile phenols from liquid matrices.[1]

Protocol: Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is optimized for the analysis of common volatile phenols in wine and beer, such as 4-ethylphenol, 4-ethylguaiacol, 4-vinylphenol, and 4-vinylguaiacol.

Materials and Reagents
  • SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (B3030410) (DVB/CAR/PDMS) is a commonly recommended fiber for its broad selectivity for volatile phenols.[8]

  • Sample Vials: 20 mL clear glass vials with magnetic screw caps (B75204) and PTFE/silicone septa.

  • Heating and Agitation System: SPME autosampler with a heated agitator or a heating block with a magnetic stirrer.

  • Sodium Chloride (NaCl): ACS grade or higher.

  • Internal Standard (IS) Solution: e.g., 2,4,6-trichlorophenol (B30397) or deuterated analogs of target phenols in methanol.

  • Beverage Sample: Wine, beer, etc. (de-gas carbonated beverages prior to analysis).[9]

  • GC-MS System: Gas chromatograph coupled with a mass spectrometer.

Experimental Workflow: HS-SPME

HS_SPME_Workflow sample 1. Sample Preparation (5-10 mL beverage + NaCl + IS) incubation 2. Incubation & Agitation (e.g., 60°C for 15 min) sample->incubation extraction 3. HS-SPME Extraction (Expose fiber to headspace, e.g., 30-60 min) incubation->extraction desorption 4. Thermal Desorption (Inject into GC inlet, e.g., 250°C for 5 min) extraction->desorption analysis 5. GC-MS Analysis desorption->analysis

Caption: HS-SPME workflow for volatile phenol (B47542) analysis.

Step-by-Step Protocol
  • Sample Preparation:

    • Pipette 5-10 mL of the beverage sample into a 20 mL glass vial. For carbonated beverages like beer, degas the sample by sonication or gentle stirring.[9]

    • Add a saturating amount of NaCl (typically 1-2 g) to increase the ionic strength of the sample, which enhances the release of volatile phenols into the headspace.[8]

    • Spike the sample with an appropriate internal standard.

    • Immediately seal the vial with a magnetic screw cap.

  • Incubation and Extraction:

    • Place the vial in the autosampler tray or heating block.

    • Incubate the sample at a controlled temperature (e.g., 60-80°C) with agitation for an equilibration period (e.g., 15 minutes).[8]

    • After incubation, expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) while maintaining the temperature and agitation.[8]

  • Desorption and Analysis:

    • Retract the fiber and immediately introduce it into the heated injection port of the GC.

    • Thermally desorb the analytes from the fiber at a high temperature (e.g., 250°C) for a sufficient time (e.g., 5 minutes) in splitless mode.[5]

    • Start the GC-MS data acquisition.

    • Condition the fiber after each analysis as recommended by the manufacturer.

Protocol: Stir Bar Sorptive Extraction (SBSE)

SBSE is a highly sensitive technique suitable for detecting trace levels of volatile and semi-volatile phenols.

Materials and Reagents
  • SBSE Stir Bars (e.g., Twister®): Coated with polydimethylsiloxane (PDMS).

  • Sample Vials: 20 mL glass vials.

  • Magnetic Stir Plate.

  • Thermal Desorption Unit (TDU): Coupled to a GC-MS system.

  • Internal Standard (IS) Solution.

  • Beverage Sample.

Experimental Workflow: SBSE

SBSE_Workflow sample 1. Sample Preparation (10 mL beverage + IS) extraction 2. SBSE Extraction (Immerse stir bar, stir for 60-120 min) sample->extraction rinse_dry 3. Rinse & Dry Stir Bar (Rinse with DI water, blot dry) extraction->rinse_dry desorption 4. Thermal Desorption (Heat stir bar in TDU, e.g., 250°C) rinse_dry->desorption analysis 5. GC-MS Analysis desorption->analysis QuEChERS_Workflow sample_prep 1. Sample & Solvent Addition (5 mL beverage + 5 mL ACN in tube) lle_step 2. Liquid-Liquid Extraction (Add NaCl, vortex, centrifuge) sample_prep->lle_step dspe_step 3. Dispersive SPE Cleanup (Transfer supernatant, add MgSO₄/PSA, vortex, centrifuge) lle_step->dspe_step final_extract 4. Final Extract Collection (Collect supernatant for analysis) dspe_step->final_extract analysis 5. LC or GC-MS Analysis final_extract->analysis

References

Application Notes and Protocols for the Use of 2-Methoxy-4-propylphenol-d3 in Food Flavor Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-4-propylphenol, also known as dihydroeugenol, is a volatile phenolic compound that contributes to the characteristic aroma and flavor profiles of a variety of food products, including Bordeaux wines, liquid smoke, and oregano. Its organoleptic properties are described as clove-like, spicy, phenolic, and sweet. The accurate quantification of 2-Methoxy-4-propylphenol is crucial for quality control, flavor profile optimization, and authenticity assessment in the food and beverage industry.

Stable isotope dilution analysis (SIDA) is considered the gold standard for the accurate quantification of analytes in complex matrices due to its ability to compensate for matrix effects and variations in sample preparation and instrument response. This document provides detailed application notes and protocols for the use of 2-Methoxy-4-propylphenol-d3, a deuterated analog, as an internal standard in the analysis of 2-Methoxy-4-propylphenol in food and beverage samples by Gas Chromatography-Mass Spectrometry (GC-MS).

Principle of Isotope Dilution Analysis

Isotope dilution analysis involves the addition of a known amount of an isotopically labeled standard (in this case, this compound) to the sample at the beginning of the analytical process. The labeled standard is chemically identical to the analyte of interest and therefore exhibits the same behavior during extraction, derivatization, and chromatographic separation. By measuring the ratio of the unlabeled analyte to the labeled internal standard using a mass spectrometer, a highly accurate and precise quantification can be achieved, irrespective of sample losses during preparation or variations in instrument performance.

Application: Quantification of 2-Methoxy-4-propylphenol in Alcoholic Beverages

This protocol outlines a general procedure for the determination of 2-Methoxy-4-propylphenol in alcoholic beverages such as wine or whiskey using headspace solid-phase microextraction (HS-SPME) coupled with GC-MS and this compound as an internal standard.

Experimental Workflow

Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_quant Quantification Sample Beverage Sample (e.g., Wine) Spike Spike with This compound (Internal Standard) Sample->Spike Vial Transfer to Headspace Vial Spike->Vial Salt Add Salt (e.g., NaCl) Vial->Salt Incubate Incubation and Equilibration Salt->Incubate SPME HS-SPME Extraction Incubate->SPME GCMS GC-MS Analysis SPME->GCMS Data Data Acquisition (SIM/MRM) GCMS->Data Ratio Calculate Peak Area Ratio (Analyte/Internal Standard) Data->Ratio Curve Quantify using Calibration Curve Ratio->Curve Result Final Concentration Curve->Result

Figure 1. General workflow for the quantification of 2-Methoxy-4-propylphenol using a deuterated internal standard.

Experimental Protocols

Materials and Reagents
  • 2-Methoxy-4-propylphenol (analytical standard)

  • This compound (internal standard)

  • Methanol (B129727) (HPLC grade)

  • Sodium chloride (analytical grade)

  • Deionized water

  • 20 mL headspace vials with PTFE-lined septa

  • Solid-Phase Microextraction (SPME) fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

Instrumentation
  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • SPME-compatible autosampler

  • Analytical balance

Preparation of Standards
  • Stock Solutions (1000 mg/L): Accurately weigh and dissolve 10 mg of 2-Methoxy-4-propylphenol and this compound in 10 mL of methanol, respectively.

  • Working Standard Solution (10 mg/L): Dilute the stock solutions with methanol to prepare working standard solutions.

  • Calibration Standards: Prepare a series of calibration standards in a model solution (e.g., 12% ethanol (B145695) in water for wine analysis) with concentrations of 2-Methoxy-4-propylphenol ranging from 0.5 to 100 µg/L. Spike each calibration standard with a constant concentration of this compound (e.g., 10 µg/L).

Sample Preparation and Extraction
  • Pipette 10 mL of the beverage sample into a 20 mL headspace vial.

  • Add a known amount of the this compound internal standard solution to achieve a final concentration within the calibration range (e.g., 10 µg/L).

  • Add approximately 2 g of sodium chloride to the vial to enhance the release of volatile compounds into the headspace.

  • Immediately seal the vial with a PTFE-lined septum and cap.

  • Incubate the vial at a controlled temperature (e.g., 60°C) for a specific time (e.g., 15 minutes) to allow for equilibration between the sample and the headspace.

  • Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) under agitation.

  • Retract the fiber and introduce it into the GC injector for thermal desorption of the analytes.

GC-MS Analysis

The following are typical GC-MS parameters that should be optimized for the specific instrument and application.

ParameterRecommended Setting
Gas Chromatograph
Injector Temperature250°C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial: 40°C (hold 2 min), Ramp: 5°C/min to 230°C, Hold: 5 min
Columne.g., DB-5ms (30 m x 0.25 mm, 0.25 µm)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Acquisition ModeSelected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Transfer Line Temp.280°C
Ion Source Temp.230°C

Selected Ion Monitoring (SIM) Parameters:

CompoundQuantifier Ion (m/z)Qualifier Ion(s) (m/z)
2-Methoxy-4-propylphenol166137, 107
This compound169140, 110

Data Presentation and Performance

The use of this compound as an internal standard provides high accuracy and precision. The following table presents typical performance data for the analysis of volatile phenols in a beverage matrix using a stable isotope dilution HS-SPME-GC-MS method.

ParameterTypical Value
Linearity (R²)> 0.995
Limit of Detection (LOD)0.1 - 1.0 µg/L
Limit of Quantification (LOQ)0.5 - 5.0 µg/L
Recovery95 - 105%
Precision (%RSD)< 10%

Note: These values are representative and should be determined for each specific matrix and analytical setup.

Logical Relationship Diagram for Method Optimization

Optimization cluster_factors Key Optimization Factors cluster_responses Analytical Responses Fiber SPME Fiber Type Sensitivity Sensitivity (Peak Area) Fiber->Sensitivity Temp Extraction Temperature Temp->Sensitivity Time Extraction Time Time->Sensitivity Salt Salt Concentration Salt->Sensitivity pH Sample pH pH->Sensitivity Goal Optimized Analytical Method Sensitivity->Goal Precision Precision (%RSD) Precision->Goal Accuracy Accuracy (Recovery) Accuracy->Goal

Figure 2. Factors influencing the optimization of the analytical method.

Conclusion

The use of this compound as an internal standard in a stable isotope dilution GC-MS method offers a robust and reliable approach for the accurate quantification of 2-Methoxy-4-propylphenol in complex food and beverage matrices. The detailed protocol provided herein serves as a comprehensive guide for researchers and scientists in the field of food flavor analysis, ensuring high-quality and defensible analytical results. The optimization of sample preparation and instrumental parameters is critical to achieving the best performance for a specific application.

Troubleshooting & Optimization

preventing deuterium-hydrogen exchange in 2-Methoxy-4-propylphenol-d3

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Methoxy-4-propylphenol-d3

Welcome to the technical support center for this compound. This resource is intended for researchers, scientists, and drug development professionals to provide guidance on preventing deuterium-hydrogen (D-H) exchange during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is deuterium-hydrogen (D-H) exchange and why is it a concern for this compound?

A1: Deuterium-hydrogen exchange is a chemical reaction where a deuterium (B1214612) atom in a molecule is replaced by a hydrogen atom from the surrounding environment, or vice-versa.[1] For this compound, the deuterium atoms are located on the methoxy (B1213986) group (-OCD₃). While these deuterons are not considered readily exchangeable, they can be lost under certain conditions, which can compromise the isotopic purity of the compound.[2] This loss of isotopic purity can affect the accuracy of experimental results, especially in quantitative mass spectrometry or NMR studies.[2][3] The proton of the phenolic hydroxyl (-OH) group is highly labile and will exchange almost instantaneously with deuterium from sources like D₂O.[4]

Q2: What are the primary factors that promote D-H exchange?

A2: The main factors that influence the rate of D-H exchange are:

  • Solvent: Protic solvents (e.g., water, methanol, ethanol) contain exchangeable protons and are the primary contributors to D-H exchange.[2] The presence of moisture in aprotic solvents can also lead to this issue.[2][5]

  • pH: The exchange process is catalyzed by both acids and bases.[2][4] For many organic molecules, the minimum exchange rate occurs at a neutral or slightly acidic pH.[2] Specifically for amide hydrogens in proteins, a related phenomenon, the minimum exchange rate is observed around pH 2.6.[4][6]

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including D-H exchange.[2][7]

  • Catalysts: The presence of metal catalysts can also facilitate D-H exchange.[6]

Q3: Which deuterons in this compound are most likely to exchange?

A3: The lability of deuterons varies. The deuterium on the hydroxyl group (-OD), if the compound were deuterated at that position, would be the most labile and would exchange very rapidly with any protic solvent.[3] The three deuterons on the methoxy group (-OCD₃) are less labile but can still undergo exchange, particularly under acidic or basic conditions, or at elevated temperatures.[2][3] The deuterons on the aromatic ring are the least likely to exchange and typically require more forcing conditions, such as high temperatures and strong acid or base catalysis.[3]

Q4: Which solvents are recommended for handling this compound to minimize exchange?

A4: To minimize D-H exchange, it is crucial to use anhydrous, aprotic deuterated solvents.[2] These solvents lack exchangeable protons.[5] Recommended aprotic solvents include acetonitrile-d3, chloroform-d, and dimethyl sulfoxide-d6 (DMSO-d6).[3][5] Protic solvents like deuterium oxide (D₂O) and methanol-d4 (B120146) should be avoided as they can readily participate in exchange reactions.[5]

Q5: How should I store this compound and its solutions to maintain isotopic purity?

A5: Proper storage is essential for maintaining the isotopic integrity of deuterated compounds.[7] Store the solid compound in a tightly sealed vial at the recommended temperature, protected from atmospheric moisture.[3] For solutions, use an anhydrous aprotic solvent and store in a tightly sealed vial with a septum, under an inert atmosphere (e.g., nitrogen or argon), and at a low temperature.[2][3]

Troubleshooting Guide

This guide will help you identify and resolve potential issues related to D-H exchange in your experiments involving this compound.

Problem: I am observing a loss of the deuterium signal or a decrease in isotopic purity in my Mass Spectrometry or NMR results.

This is a common issue that indicates D-H exchange has occurred.[2] Use the following logical workflow to diagnose and solve the problem.

cluster_0 Troubleshooting D-H Exchange start Deuterium Signal Loss Detected check_solvent Was an anhydrous aprotic solvent used? start->check_solvent check_glassware Was all glassware thoroughly dried? check_solvent->check_glassware Yes solution_solvent Switch to an anhydrous aprotic solvent (e.g., CDCl3, Acetone-d6). check_solvent->solution_solvent No check_conditions Were acidic or basic conditions present? check_glassware->check_conditions Yes solution_glassware Dry glassware in an oven (>150°C for 24h) and cool in a desiccator. check_glassware->solution_glassware No check_temp Was the experiment run at elevated temperature? check_conditions->check_temp No solution_conditions Neutralize the sample or use a buffer to maintain a neutral pH. check_conditions->solution_conditions Yes improper_storage Was the compound/solution stored properly? check_temp->improper_storage No solution_temp Run the experiment at a lower temperature if possible. check_temp->solution_temp Yes solution_storage Store under inert atmosphere, sealed, and at low temperature. improper_storage->solution_storage No

Caption: A troubleshooting decision tree for diagnosing the cause of deuterium signal loss.

Quantitative Data Summary

ParameterConditionEffect on D-H Exchange RateRationale
Solvent Protic (e.g., Methanol-d4, D₂O)HighProvides a source of exchangeable protons/deuterons.[3]
Aprotic (e.g., Chloroform-d, Acetonitrile-d3)Low (if anhydrous)Lacks exchangeable protons/deuterons.[3]
pH Acidic (pH < 5)IncreasedAcid-catalyzed exchange.[2][4]
Neutral (pH ~7)MinimalSlower exchange, but still possible.[3]
Basic (pH > 8)Significantly IncreasedBase-catalyzed exchange.[2]
Temperature Low (e.g., 4°C)LowSlower reaction kinetics.
Room Temperature (e.g., 25°C)ModerateBaseline rate of exchange.
Elevated (e.g., >40°C)HighIncreased reaction kinetics.[2]

Experimental Protocols

Protocol 1: Preparation of an NMR Sample of this compound in an Aprotic Solvent

This protocol outlines the best practices for preparing a high-quality NMR sample of this compound while minimizing moisture contamination.[2]

Materials:

  • This compound

  • High-purity anhydrous deuterated solvent (e.g., Chloroform-d in a sealed ampule or Sure/Seal™ bottle)[2]

  • High-quality 5 mm NMR tubes

  • Glass Pasteur pipettes and bulbs

  • Small plug of glass wool

  • Inert gas source (dry nitrogen or argon)

  • Oven and desiccator

Procedure:

  • Glassware Preparation: Thoroughly clean all glassware, including the NMR tube and pipette. Place the glassware in an oven at >150°C for at least 24 hours.[5] Transfer the hot glassware to a desiccator and allow it to cool to room temperature under vacuum or in the presence of a desiccant.[5]

  • Inert Atmosphere Transfer: If possible, perform the following steps in a glove box or glove bag filled with a dry inert gas.[5]

  • Sample Preparation: Weigh the desired amount of this compound directly into a clean, dry vial.

  • Solvent Addition: Using a clean, dry syringe, withdraw approximately 0.6-0.7 mL of the anhydrous deuterated solvent from the Sure/Seal™ bottle.[2] Add the solvent to the vial containing the this compound and gently swirl to dissolve the sample completely.[2]

  • Sample Filtration: Place a small, tight plug of glass wool into a dry Pasteur pipette. Filter the sample solution through the pipette directly into the clean, dry NMR tube to remove any particulate matter.[2]

  • Capping and Sealing: Immediately cap the NMR tube to prevent the ingress of atmospheric moisture.[2] For short-term protection, wrap the cap with Parafilm.

  • Analysis: Acquire the NMR spectrum as soon as possible after sample preparation.[2]

cluster_1 NMR Sample Preparation Workflow start Start dry_glassware Dry Glassware (Oven >150°C, 24h) start->dry_glassware cool_desiccator Cool in Desiccator dry_glassware->cool_desiccator weigh_sample Weigh Sample in Vial cool_desiccator->weigh_sample add_solvent Add Anhydrous Deuterated Solvent weigh_sample->add_solvent dissolve Dissolve Sample add_solvent->dissolve filter Filter into NMR Tube dissolve->filter cap_seal Cap and Seal NMR Tube filter->cap_seal analyze Analyze Promptly cap_seal->analyze

Caption: Workflow for preparing an NMR sample while minimizing moisture contamination.

Protocol 2: General Handling and Storage Recommendations

  • Handling: Always handle this compound and its solutions in a dry environment, preferably under an inert atmosphere.[5]

  • Solvent Choice: Use high-purity anhydrous aprotic solvents for all solutions.[3] If a solvent is not certified anhydrous, it can be dried using molecular sieves.[2]

  • Storage of Solid: Store the solid compound in a tightly sealed container in a desiccator at the recommended temperature.

  • Storage of Solutions: Store solutions in vials with PTFE-lined caps (B75204) or septa.[3] Purge the headspace with an inert gas before sealing. Store at low temperatures (-20°C or below) to slow down any potential exchange.[1]

References

Technical Support Center: Quantification of Trace 2-Methoxy-4-propylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 2-Methoxy-4-propylphenol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges and troubleshooting strategies associated with the quantification of this compound at trace levels.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying trace levels of 2-Methoxy-4-propylphenol?

Quantifying trace levels of 2-Methoxy-4-propylphenol presents several analytical challenges, primarily due to its physicochemical properties and the complexity of sample matrices. Key challenges include:

  • Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of 2-Methoxy-4-propylphenol in the mass spectrometer, leading to either suppression or enhancement of the signal and resulting in inaccurate quantification.[1][2] This is a significant issue in complex matrices such as food, beverages, and biological samples.[3][4]

  • Low Volatility: As a phenolic compound, 2-Methoxy-4-propylphenol may have insufficient volatility for optimal analysis by gas chromatography (GC).[5] This can lead to poor peak shape and reduced sensitivity.

  • Thermal Instability: Phenolic compounds can be thermally labile, potentially degrading in a hot GC injector port, which can lead to inaccurate and imprecise results.

  • Low Concentrations: At trace levels, the analyte concentration may be near or below the limit of detection (LOD) or limit of quantitation (LOQ) of the analytical method, making accurate measurement difficult.[6]

  • Sample Preparation: Efficient extraction of 2-Methoxy-4-propylphenol from the sample matrix without introducing interfering substances is critical and can be complex. Techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), and solid-phase microextraction (SPME) are often employed.[3][7][8]

Q2: How can I overcome matrix effects in my analysis?

Several strategies can be employed to mitigate matrix effects:

  • Sample Preparation: Utilize selective sample preparation techniques to remove interfering matrix components. SPE is a common and effective method for cleaning up complex samples before analysis.[2][7]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the sample matrix. This helps to compensate for signal suppression or enhancement caused by the matrix.

  • Isotope Dilution Mass Spectrometry (IDMS): Use a stable isotope-labeled internal standard of 2-Methoxy-4-propylphenol. This is the most effective way to correct for matrix effects as the internal standard behaves similarly to the analyte during sample preparation and analysis.

  • Standard Addition: This method involves adding known amounts of the analyte to the sample and can be effective for correcting matrix effects in individual samples, although it is more time-consuming.

  • Chromatographic Separation: Optimize the chromatographic method to separate 2-Methoxy-4-propylphenol from co-eluting matrix components.

Q3: When should I consider derivatization for the analysis of 2-Methoxy-4-propylphenol?

Derivatization is a chemical modification of the analyte to improve its analytical properties.[9] For 2-Methoxy-4-propylphenol, derivatization is highly recommended when using Gas Chromatography (GC) for the following reasons:

  • Increased Volatility: Derivatization of the polar hydroxyl group with a non-polar functional group, such as a trimethylsilyl (B98337) (TMS) group, increases the volatility of the analyte, leading to better chromatographic performance.[9][10]

  • Improved Thermal Stability: The resulting derivative is often more thermally stable, reducing the risk of degradation in the GC inlet.[9]

  • Enhanced Sensitivity: Derivatization can improve the ionization efficiency of the analyte in the mass spectrometer, leading to lower detection limits.[9]

Common derivatizing agents for phenolic compounds include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[11][12]

Troubleshooting Guides

This section provides troubleshooting guidance for common issues encountered during the analysis of 2-Methoxy-4-propylphenol by GC-MS and HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting
Symptom Possible Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing) - Active sites in the GC system (liner, column).- Insufficient derivatization.- Column contamination.- Use a deactivated inlet liner.- Ensure complete derivatization by optimizing reaction time, temperature, and reagent concentration.- Bake out the column according to the manufacturer's instructions.- Trim the first few centimeters of the analytical column.
Low Sensitivity / No Peak - Inefficient extraction or sample loss during preparation.- Degradation of the analyte in the injector.- Leaks in the GC system.- Insufficient derivatization.- Optimize the sample preparation procedure.- Use a lower injector temperature.- Perform a leak check of the GC system.- Confirm derivatization efficiency by analyzing a derivatized standard.
Poor Reproducibility - Inconsistent injection volume.- Variability in derivatization reaction.- Matrix effects.- Use an autosampler for injections.- Ensure consistent reaction conditions for derivatization.- Employ matrix-matched standards or an isotopically labeled internal standard.
Ghost Peaks - Contamination of the syringe, inlet, or column.- Carryover from a previous injection.- Rinse the syringe with a strong solvent.- Replace the inlet liner and septum.- Bake out the column.- Inject a solvent blank to check for carryover.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Symptom Possible Cause(s) Troubleshooting Steps
Peak Tailing - Secondary interactions with residual silanols on the column.- Column contamination.- Inappropriate mobile phase pH.- Use an end-capped column.- Lower the mobile phase pH to suppress ionization of the phenolic hydroxyl group (typically pH 2.5-3.5).[13]- Use a guard column to protect the analytical column.- Flush the column with a strong solvent.[13]
Variable Retention Times - Inconsistent mobile phase composition.- Fluctuation in column temperature.- Pump malfunction.- Prepare mobile phase accurately and degas thoroughly.- Use a column oven to maintain a constant temperature.- Check the HPLC pump for leaks and ensure proper functioning.
Low Sensitivity - Suboptimal detection wavelength.- Inefficient ionization in the mass spectrometer (for LC-MS).- Sample loss during preparation.- Determine the optimal UV absorbance wavelength for 2-Methoxy-4-propylphenol.- Optimize MS parameters (e.g., source temperature, voltages).- Validate the sample preparation method for recovery.
Split Peaks - Column contamination or damage at the inlet.- Sample solvent incompatible with the mobile phase.- Replace the guard column or trim the analytical column.- Dissolve the sample in the mobile phase whenever possible.

Quantitative Data Summary

The following tables summarize the limits of detection (LOD) and quantification (LOQ) for phenolic compounds using different analytical techniques. While specific data for 2-Methoxy-4-propylphenol is limited, the data for structurally similar compounds provide a useful reference.

Table 1: LOD and LOQ of Phenolic Compounds by GC-MS

CompoundMatrixDerivatizationLODLOQReference
Various PhenolsWaterTMSDMC0.01-0.25 µg/L-[12]
CresolsSmoked BaconBSTFA-53.3 µg/kg[12]
Volatile PhenolsBaijiuNone (Direct Injection)0.29–39.47 µg/L0.10-0.66 µg/L[6]
Phenol, Hydroquinone, CatecholUrineHexamethyldisilazane0.02-0.3 µg/mL-[14]

TMSDMC: Trimethylsilyl-N,N-dimethylcarbamate; BSTFA: N,O-Bis(trimethylsilyl)trifluoroacetamide

Table 2: LOD and LOQ of Phenolic Compounds by HPLC

CompoundMatrixMethodLODLOQReference
Phenolic CompoundsBeerHPLC-DAD0.08-0.83 mg/L0.27-2.78 mg/L[3]
4-methoxycinnamyl p-coumaratePlant ExtractRP-HPLC-DAD4.16 ng/mL12.48 ng/mL[15]
trans-4-methoxycinnamaldehydePlant ExtractRP-HPLC-DAD10.42 ng/mL31.26 ng/mL[15]
2-Methoxy-4-(2-nitrovinyl)phenol(Hypothetical)HPLC-UV~ 0.1 µg/mL~ 0.3 µg/mL[16]

Experimental Protocols

Protocol 1: Quantification of 2-Methoxy-4-propylphenol by GC-MS with Derivatization

This protocol provides a general procedure for the analysis of 2-Methoxy-4-propylphenol in a liquid matrix (e.g., beverage).

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 10 mL of the liquid sample, add a suitable internal standard (e.g., isotopically labeled 2-Methoxy-4-propylphenol).

  • Adjust the pH of the sample to approximately 2 with hydrochloric acid.

  • Extract the sample three times with 10 mL of dichloromethane (B109758) by shaking vigorously for 2 minutes.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to a final volume of 1 mL under a gentle stream of nitrogen.

2. Derivatization

  • To the 1 mL extract, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool the sample to room temperature before GC-MS analysis.

3. GC-MS Analysis

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injector Temperature: 250°C.

  • Oven Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) for target ions of the derivatized 2-Methoxy-4-propylphenol and internal standard.

Protocol 2: Quantification of 2-Methoxy-4-propylphenol by HPLC-UV

This protocol provides a general procedure for the analysis of 2-Methoxy-4-propylphenol in a liquid matrix.

1. Sample Preparation (Solid-Phase Extraction)

  • Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of deionized water.

  • Load 20 mL of the sample onto the cartridge.

  • Wash the cartridge with 5 mL of water to remove interferences.

  • Elute the analyte with 5 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the mobile phase.

2. HPLC-UV Analysis

  • HPLC Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Gradient Program: Start with 30% B, increase to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions for 5 minutes to re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at the wavelength of maximum absorbance for 2-Methoxy-4-propylphenol (to be determined experimentally).

  • Injection Volume: 10 µL.

Visualizations

experimental_workflow_gcms cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample Collection Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Concentration Solvent Evaporation Extraction->Concentration Derivatization Addition of Derivatizing Agent (e.g., BSTFA) Concentration->Derivatization Reaction Heating Derivatization->Reaction GCMS GC-MS Analysis Reaction->GCMS Data Data Acquisition and Processing GCMS->Data

Caption: Experimental workflow for GC-MS analysis of 2-Methoxy-4-propylphenol.

experimental_workflow_hplc cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Collection SPE Solid-Phase Extraction (SPE) Sample->SPE Reconstitution Reconstitution in Mobile Phase SPE->Reconstitution HPLC HPLC-UV/MS Analysis Reconstitution->HPLC Data Data Acquisition and Processing HPLC->Data

Caption: Experimental workflow for HPLC analysis of 2-Methoxy-4-propylphenol.

troubleshooting_logic Problem Analytical Problem (e.g., Poor Peak Shape, Low Sensitivity) CheckMethod Review Method Parameters (Temperatures, Flow Rates, etc.) Problem->CheckMethod CheckSamplePrep Evaluate Sample Preparation (Extraction, Derivatization) Problem->CheckSamplePrep CheckInstrument Inspect Instrument Components (Liner, Column, Detector) Problem->CheckInstrument RunStandard Analyze a Known Standard CheckMethod->RunStandard CheckSamplePrep->RunStandard CheckInstrument->RunStandard Resolved Problem Resolved RunStandard->Resolved Standard OK NotResolved Problem Persists RunStandard->NotResolved Standard Fails

Caption: Logical troubleshooting workflow for analytical issues.

References

Technical Support Center: Minimizing Ion Suppression in Phenolic Compound Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with ion suppression in the analysis of phenolic compounds. This resource provides practical troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to help you achieve accurate and reproducible results.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of phenolic compounds by LC-MS and provides step-by-step solutions to minimize ion suppression.

Issue 1: Poor sensitivity or low analyte signal.

  • Question: My analyte signal is much lower than expected, or I'm not seeing a peak at all. Could this be due to ion suppression?

  • Answer: Yes, a significant decrease in signal intensity is a primary indicator of ion suppression. Co-eluting matrix components can interfere with the ionization of your target phenolic compounds, leading to a reduced signal.[1][2][3]

    Troubleshooting Steps:

    • Perform a Post-Column Infusion Experiment: This is a definitive way to identify regions of ion suppression in your chromatogram. A continuous infusion of your analyte solution post-column while injecting a blank matrix extract will show a dip in the baseline signal wherever co-eluting components cause suppression.[1][3][4]

    • Evaluate Your Sample Preparation: Inadequate sample cleanup is a major cause of ion suppression.[5][6] Consider optimizing your current method or switching to a more effective technique.

    • Optimize Chromatographic Conditions: Improve the separation of your analyte from interfering matrix components by adjusting the mobile phase composition, gradient profile, or switching to a column with different selectivity.[1]

    • Dilute the Sample: A simple dilution of your sample can reduce the concentration of interfering compounds, thereby mitigating ion suppression. However, this may compromise the limits of detection for trace-level analysis.[1]

Issue 2: Inconsistent or irreproducible quantitative results.

  • Question: I am observing high variability in my quantitative data between injections of the same sample. What could be the cause?

  • Answer: Irreproducible results are often a consequence of variable matrix effects, where the extent of ion suppression differs from one sample to another.[1][7]

    Troubleshooting Steps:

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS is the gold standard for correcting matrix effects. Since it co-elutes and has nearly identical physicochemical properties to the analyte, it experiences the same degree of ion suppression, allowing for accurate normalization of the signal.[8]

    • Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is similar to your samples. This helps to ensure that the calibration curve accurately reflects the matrix effects present in the unknown samples.

    • Standard Addition: The method of standard additions can be used to quantify analytes in complex matrices by spiking known amounts of the standard into the sample itself, thereby accounting for the specific matrix effects of that sample.[7]

    • Improve Sample Preparation Consistency: Ensure your sample preparation protocol is robust and consistently applied to all samples to minimize variability in the final extracts.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem in the analysis of phenolic compounds?

A1: Ion suppression is a matrix effect that occurs in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of a target analyte is reduced by the presence of co-eluting compounds from the sample matrix.[1][2][5] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced method reproducibility.[1][3] Phenolic compounds are often extracted from complex matrices such as plant tissues, food products, and biological fluids, which contain a high abundance of potentially interfering substances like salts, sugars, lipids, and proteins.[6][9]

Q2: How can I detect and quantify ion suppression in my experiments?

A2: There are two primary methods for evaluating ion suppression:

  • Post-Column Infusion: This qualitative technique helps to identify the retention time regions where ion suppression occurs. A solution of the analyte is continuously infused into the mass spectrometer after the analytical column. A blank sample extract is then injected. A drop in the constant analyte signal indicates the elution of matrix components that cause ion suppression.[1][3][4][10]

  • Post-Extraction Spike Analysis: This quantitative method compares the signal of an analyte in a clean solvent to its signal in a sample matrix that has been spiked with the analyte after the extraction process. The percentage of ion suppression can be calculated using the following formula: % Ion Suppression = (1 - (Peak Area in Matrix / Peak Area in Solvent)) * 100[2]

Q3: What are the most effective sample preparation techniques to minimize ion suppression for phenolic compounds?

A3: The choice of sample preparation technique is crucial for removing interfering matrix components. The most common and effective methods include:

  • Solid-Phase Extraction (SPE): SPE is a highly selective method that can effectively remove a wide range of interferences while concentrating the analytes of interest.[5][9] Different sorbent chemistries can be chosen based on the properties of the phenolic compounds and the matrix.

  • Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids. By optimizing the solvent and pH, LLE can provide a clean extract with reduced matrix effects.[11][12]

  • Protein Precipitation (PPT): While simple and fast, PPT is generally less effective at removing non-protein matrix components and may still result in significant ion suppression.[3]

Q4: How does the mobile phase composition affect ion suppression?

A4: The mobile phase composition, including organic modifiers, pH, and additives, can significantly influence the ionization efficiency of phenolic compounds and the elution profile of matrix interferences.

  • pH: Adjusting the mobile phase pH can alter the ionization state of both the analytes and interfering compounds, which can affect their retention and separation. For phenolic acids, a lower pH is often used to suppress their ionization and improve retention on reversed-phase columns.[13]

  • Additives: Mobile phase additives like formic acid, acetic acid, or ammonium (B1175870) formate (B1220265) can improve peak shape and ionization efficiency.[13][14] However, some additives, such as trifluoroacetic acid (TFA), are known to cause significant ion suppression in ESI-MS.[15] A study on various phenols showed that using 0.5 mM ammonium fluoride (B91410) in the mobile phase under methanol (B129727) conditions can enhance the concurrent ionization and analytical sensitivity for multiple classes of phenols.[16]

Q5: What is the role of an internal standard in compensating for ion suppression?

A5: An internal standard (IS) is a compound of known concentration that is added to all samples, calibrants, and quality controls. It is used to correct for variations in sample preparation, injection volume, and instrument response.[17] In the context of ion suppression, an ideal IS should co-elute with the analyte and experience the same degree of signal suppression. This allows for the ratio of the analyte signal to the IS signal to remain constant, leading to more accurate and precise quantification.[1] Stable isotope-labeled internal standards (SIL-IS) are considered the most effective as they have the same chemical and physical properties as the analyte.[8]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for the Removal of Matrix Effects in the Analysis of Phenolic Compounds.

Sample Preparation TechniqueTypical Recovery (%)Relative Standard Deviation (RSD) (%)Matrix Effect (%)Reference
Solid-Phase Extraction (SPE) 85 - 110< 10-15 to +10[9]
Liquid-Liquid Extraction (LLE) 70 - 105< 15-25 to +15[11]
Protein Precipitation (PPT) > 90< 15-50 to +20[3]
QuEChERS 80 - 115< 10-20 to +10General Knowledge

Note: The values presented are typical ranges and can vary significantly depending on the specific analyte, matrix, and experimental conditions.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Phenolic Compounds from a Complex Matrix

This protocol provides a general procedure for the extraction of phenolic compounds using a reversed-phase SPE cartridge.

  • Cartridge Conditioning:

    • Pass 3 mL of methanol through the SPE cartridge.

    • Pass 3 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Pre-treat your sample by adjusting the pH to ~2-3 with an appropriate acid (e.g., formic acid).

    • Load 1-5 mL of the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove polar interferences.

    • Dry the cartridge under vacuum for 5-10 minutes to remove excess water.

  • Elution:

    • Elute the phenolic compounds with 2 x 1.5 mL of methanol or acetonitrile (B52724) into a collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

    • Reconstitute the residue in a known volume (e.g., 200 µL) of the initial mobile phase for LC-MS analysis.

Protocol 2: Post-Column Infusion Experiment to Detect Ion Suppression

This protocol describes the setup for a post-column infusion experiment.

  • System Setup:

    • Prepare a solution of your analyte at a concentration that gives a stable and moderate signal (e.g., 1 µg/mL in mobile phase).

    • Use a syringe pump to deliver this solution at a low flow rate (e.g., 10 µL/min) into a T-connector placed between the analytical column outlet and the mass spectrometer inlet.

    • The main flow from the LC will mix with the analyte solution from the syringe pump before entering the MS.

  • Procedure:

    • Equilibrate the LC system with the initial mobile phase conditions.

    • Start the syringe pump and allow the MS signal for your analyte to stabilize. You should observe a constant, elevated baseline.

    • Inject a blank matrix extract that has been prepared using your standard sample preparation method.

    • Monitor the analyte signal throughout the chromatographic run.

  • Interpretation:

    • A consistent baseline indicates no ion suppression.

    • A drop in the baseline signal at any point during the chromatogram indicates the presence of co-eluting matrix components causing ion suppression at that retention time.

Mandatory Visualization

cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_troubleshooting Troubleshooting & Optimization Sample Complex Matrix (e.g., Plant Extract) SPE Solid-Phase Extraction (SPE) Sample->SPE LLE Liquid-Liquid Extraction (LLE) Sample->LLE PPT Protein Precipitation (PPT) Sample->PPT Clean_Extract Clean Extract SPE->Clean_Extract LLE->Clean_Extract PPT->Clean_Extract LC LC Separation Clean_Extract->LC MS MS Detection LC->MS Data Data Acquisition MS->Data Ion_Suppression Ion Suppression Detected? Data->Ion_Suppression Optimization Optimize Method Ion_Suppression->Optimization Yes Final_Data Accurate & Reproducible Data Ion_Suppression->Final_Data No Optimization->LC Adjust LC Conditions cluster_prep cluster_prep Optimization->cluster_prep Refine Sample Prep

Caption: Workflow for minimizing ion suppression in phenolic compound analysis.

cluster_setup Post-Column Infusion Setup cluster_procedure Experimental Procedure cluster_results Interpretation of Results LC_Column Analytical Column T_Connector LC_Column->T_Connector MS_Inlet Mass Spectrometer Inlet T_Connector->MS_Inlet Syringe_Pump Syringe Pump (Analyte Solution) Syringe_Pump->T_Connector Start Start Syringe Pump (Stable Analyte Signal) Inject Inject Blank Matrix Extract Start->Inject Monitor Monitor Analyte Signal Inject->Monitor Signal_Drop Signal Drop? Monitor->Signal_Drop Suppression Ion Suppression Occurring Signal_Drop->Suppression Yes No_Suppression No Significant Ion Suppression Signal_Drop->No_Suppression No

Caption: Logical workflow for a post-column infusion experiment.

References

Technical Support Center: A Guide to Troubleshooting Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for deuterated internal standards. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical problems associated with deuterated internal standards?

A1: The most frequently encountered issues include:

  • Inaccurate or Inconsistent Quantitative Results: This can be caused by a lack of co-elution between the analyte and the standard, impurities in the standard, or isotopic exchange.[1]

  • Unstable Internal Standard Signal: Variability in the internal standard's signal intensity often points to differential matrix effects or issues with the stability of the deuterated label.[1]

  • Chromatographic Shift: The deuterated internal standard and the analyte may have slightly different retention times.[2]

  • Isotopic Exchange (Back-Exchange): The loss of deuterium (B1214612) atoms and their replacement with hydrogen from the surrounding environment can occur.[2]

  • Purity Issues: The presence of unlabeled analyte or other impurities in the deuterated internal standard can lead to inaccurate results.[2]

  • Differential Matrix Effects: The analyte and the internal standard can experience different levels of ion suppression or enhancement from the sample matrix.[2]

Q2: Why does my deuterated internal standard elute at a different retention time than my analyte?

A2: This phenomenon, known as the "isotope effect," occurs because the substitution of hydrogen with the heavier deuterium isotope can cause slight changes in the molecule's physicochemical properties, such as lipophilicity.[3] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[3] The extent of this shift can be influenced by the number and position of the deuterium labels.[3]

Q3: Can a deuterated internal standard always correct for matrix effects?

A3: Ideally, a stable isotope-labeled (SIL) internal standard co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, providing accurate correction. However, this is not always the case.[3] Differential matrix effects can occur if there's a slight chromatographic separation between the analyte and the internal standard, causing them to be affected differently by co-eluting matrix components.[3] It has been reported that matrix effects experienced by an analyte and its SIL internal standard can differ by 26% or more.[3]

Q4: How pure should my deuterated internal standard be?

A4: For reliable and reproducible results, high purity is crucial. General recommendations are:

  • Chemical Purity: >99%[4]

  • Isotopic Enrichment: ≥98%[4] It is essential to obtain a certificate of analysis (CoA) from the supplier that specifies both the chemical and isotopic purity.[4]

Q5: Is a deuterated standard always the best choice for an internal standard?

A5: While often cost-effective, deuterated standards can be prone to issues like isotopic exchange and chromatographic shifts.[5][6] Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) labeled standards are generally not susceptible to exchange and often exhibit better co-elution, making them a more robust choice for high-accuracy quantitative methods.[6][7]

Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Quantitative Results

Question: My quantitative results are inconsistent and inaccurate, even though I'm using a deuterated internal standard. What are the likely causes and how can I troubleshoot this?

Answer: This is a common problem that can stem from several factors. The primary culprits are typically poor co-elution, impurities in the internal standard, or isotopic exchange.

start Inaccurate/Inconsistent Quantitative Results check_coelution Step 1: Verify Co-elution Overlay analyte and IS chromatograms. start->check_coelution coelution_ok Co-elution is good check_coelution->coelution_ok Yes coelution_bad Poor/No Co-elution check_coelution->coelution_bad No check_purity Step 2: Check IS Purity Review CoA. Analyze IS alone. coelution_ok->check_purity adjust_chrom Adjust Chromatography: - Modify mobile phase - Change temperature - Use lower resolution column coelution_bad->adjust_chrom adjust_chrom->check_coelution purity_ok Purity is acceptable check_purity->purity_ok Yes purity_bad IS is impure check_purity->purity_bad No check_exchange Step 3: Investigate Isotopic Exchange Perform stability study. purity_ok->check_exchange new_is Source new, high-purity internal standard. purity_bad->new_is end Accurate Quantification new_is->end exchange_ok No significant exchange check_exchange->exchange_ok No exchange_bad Back-exchange detected check_exchange->exchange_bad Yes exchange_ok->end stabilize_label Optimize Conditions: - Lower temperature - Adjust pH - Use aprotic solvents - Ensure stable label position exchange_bad->stabilize_label stabilize_label->end

Caption: A logical workflow for troubleshooting inaccurate quantitative results.

Issue 2: Unstable Internal Standard (IS) Signal Intensity

Question: The signal intensity of my deuterated internal standard is highly variable between samples. Why is this happening?

Answer: A fluctuating internal standard signal is often a red flag for differential matrix effects or instability of the deuterium label under your experimental conditions.

Potential Cause Description Recommended Solution
Differential Matrix Effects Even with co-elution, the analyte and IS can experience different levels of ion suppression or enhancement.[1][8] This can vary between samples, leading to inconsistent IS signals.Matrix Effect Evaluation: Conduct a post-extraction addition experiment to assess the matrix effect. Improve Sample Cleanup: Enhance your sample preparation to remove more interfering matrix components. Dilute Sample: Diluting the sample can reduce the concentration of matrix components.[1]
Isotopic Instability (Back-Exchange) Deuterium atoms on the IS can exchange with protons from the sample matrix or solvent, a phenomenon known as back-exchange.[1] This is more likely if the deuterium labels are on labile positions (e.g., -OH, -NH).[1]Incubation Study: Incubate the deuterated IS in a blank matrix for a time equivalent to your sample preparation and analysis to check for an increase in the non-labeled compound.[1] Stable Label Position: Ensure the deuterium labels are on stable, non-exchangeable positions of the molecule.[1]
Poor Sample Preparation Inconsistent extraction recovery between the analyte and the IS can lead to variable signals.Optimize Extraction: Re-evaluate and validate your extraction procedure to ensure consistent and comparable recovery for both the analyte and the IS.
Issue 3: Chromatographic Shift Between Analyte and Internal Standard

Question: My deuterated internal standard and analyte have different retention times. What causes this and how can I fix it?

Answer: A chromatographic shift is due to the "isotope effect." While often minor, a significant shift can compromise quantification if the analyte and IS elute into regions with different matrix effects.

start Chromatographic Shift Observed confirm_shift Confirm Shift: Overlay chromatograms to measure ΔRT. start->confirm_shift is_significant Is the shift significant (affecting results)? confirm_shift->is_significant no_issue Monitor and Proceed is_significant->no_issue No optimize_method Optimize Chromatographic Method is_significant->optimize_method Yes mobile_phase Adjust Mobile Phase: - Organic/Aqueous Ratio - pH optimize_method->mobile_phase temperature Adjust Column Temperature optimize_method->temperature column Change Column: - Use lower resolution - Different stationary phase optimize_method->column alternative_is Consider Alternative IS: - ¹³C or ¹⁵N labeled standard optimize_method->alternative_is end Co-elution Achieved mobile_phase->end temperature->end column->end alternative_is->end

Caption: A workflow for addressing chromatographic shifts between an analyte and its deuterated internal standard.

Experimental Protocols

Protocol 1: Assessment of Isotopic Purity using High-Resolution Mass Spectrometry (HR-MS)

Objective: To determine the isotopic purity of a deuterated internal standard and quantify the percentage of the unlabeled analyte.

Methodology:

  • Sample Preparation: Prepare a solution of the deuterated internal standard in a suitable solvent (e.g., acetonitrile/water) at a concentration that provides a strong signal (e.g., 1 µg/mL).[4]

  • Instrumentation: Use a high-resolution mass spectrometer capable of resolving different isotopologues.

  • Analysis: Infuse the sample directly or inject it onto an LC column. Acquire the full scan mass spectrum.

  • Data Analysis:

    • Measure the peak intensity for the deuterated standard (e.g., M+n).

    • Measure the peak intensity for the unlabeled analyte (M+0) at the same retention time.

    • Calculate the isotopic purity using the following formula: % Isotopic Purity = [Intensity(M+n) / (Intensity(M+n) + Intensity(M+0))] * 100

Protocol 2: Evaluation of H/D Back-Exchange

Objective: To assess the stability of the deuterated internal standard in the sample matrix over time.

Methodology:

  • Sample Preparation:

    • Set A (Control): Prepare a solution of the deuterated internal standard in a pure solvent.

    • Set B (Matrix): Spike the deuterated internal standard into a blank sample matrix (e.g., plasma, urine).[1]

  • Incubation: Incubate both sets of samples under the same conditions as your analytical method (time, temperature, pH).[1]

  • Extraction: Process the samples using your established extraction procedure.[1]

  • Analysis: Analyze the samples by LC-MS/MS.

  • Data Interpretation: Monitor for any increase in the signal of the non-deuterated analyte in Set B compared to Set A.[1] A significant increase indicates H/D back-exchange. One study observed a 28% increase in the non-labeled compound after incubating a deuterated compound in plasma for one hour.[3]

Protocol 3: Assessment of Matrix Effects

Objective: To quantify the degree of ion suppression or enhancement for an analyte and its internal standard in a specific matrix.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and internal standard in a clean solvent.[2]

    • Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and internal standard.[2]

    • Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and internal standard before extraction.[2]

  • Analysis: Inject all three sets into the LC-MS/MS system.

  • Calculations:

    • Matrix Effect (ME %): (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (RE %): (Peak Area in Set C / Peak Area in Set B) * 100

    • Process Efficiency (PE %): (Peak Area in Set C / Peak Area in Set A) * 100

Data Interpretation: A ME % value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement. By comparing the ME % for the analyte and the internal standard, you can identify differential matrix effects.

Sample Set Analyte Peak Area IS Peak Area
Set A (Neat) 1,200,0001,500,000
Set B (Post-Spike) 850,0001,350,000
Analyte ME % 70.8% (Suppression)
IS ME % 90.0% (Slight Suppression)

In this example, the analyte experiences more significant ion suppression (70.8%) than the deuterated internal standard (90.0%), which would lead to an overestimation of the analyte concentration.[2]

References

Validation & Comparative

The Gold Standard in Bioanalysis: A Comparative Guide to Analytical Method Validation Using 2-Methoxy-4-propylphenol-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precision and reliability of analytical methods are fundamental to generating robust and trustworthy data. In the realm of quantitative analysis, particularly in complex matrices such as biological fluids, the choice of an appropriate internal standard is a critical determinant of method performance. This guide provides an objective comparison of analytical methods validated using a deuterated internal standard, 2-Methoxy-4-propylphenol-d3, against those using non-deuterated alternatives. The supporting experimental data and detailed protocols underscore the advantages of employing stable isotope-labeled standards in achieving the highest standards of accuracy and precision.

2-Methoxy-4-propylphenol, also known as dihydroeugenol, is structurally similar to eugenol (B1671780) and other related phenolic compounds. Its deuterated form, this compound, serves as an ideal internal standard for the quantification of these analytes, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications. Stable isotope-labeled internal standards (SIL-IS) are widely regarded as the gold standard in bioanalysis because they are chemically identical to the analyte and therefore exhibit nearly identical behavior during sample extraction, chromatography, and ionization. This co-elution and similar ionization response allow for effective compensation for matrix effects, which are a common source of variability and inaccuracy in bioanalytical methods.[1]

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The use of a deuterated internal standard like this compound significantly enhances the performance of an analytical method compared to using a non-deuterated (structural analog) internal standard or an external standard method. The key advantages are evident in improved accuracy, precision, and a more robust mitigation of matrix effects.

To illustrate these advantages, the following table summarizes typical validation parameters for the quantification of eugenol using this compound as an internal standard versus a hypothetical non-deuterated structural analog internal standard in a bioanalytical LC-MS/MS method.

Validation Parameter Method with this compound (SIL-IS) Method with Non-Deuterated IS Regulatory Acceptance Criteria (Typical)
Linearity (r²) >0.995>0.99≥0.99
Accuracy (% Bias) Within ± 5%Within ± 15%Within ± 15% (± 20% at LLOQ)
Precision (% CV) < 10%< 15%≤ 15% (≤ 20% at LLOQ)
Lower Limit of Quantification (LLOQ) Typically lower due to better S/NHigher-
Matrix Effect (% CV of IS-normalized matrix factor) ≤ 5%Can be > 15%≤ 15%
Recovery (% RSD) < 15%< 20%Consistent, precise, and reproducible

Data is representative of typical performance and may vary based on the specific analyte, matrix, and instrumentation.

The superior performance of the method utilizing the deuterated internal standard is evident in the tighter control over accuracy and precision, and most notably, in the significant reduction of variability due to matrix effects.

Experimental Protocols

Detailed methodologies are crucial for the successful validation and application of any analytical method. Below are representative protocols for the quantification of an analyte like eugenol in a biological matrix (e.g., human plasma) using this compound as an internal standard.

1. Preparation of Stock and Working Solutions

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the eugenol analytical standard in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare a series of working solutions for the calibration curve standards and quality control (QC) samples by serially diluting the analyte stock solution with a suitable solvent (e.g., 50% methanol/water). Prepare a working solution of the internal standard at a fixed concentration (e.g., 100 ng/mL).

2. Sample Preparation (Protein Precipitation)

  • To 100 µL of the plasma sample (blank, calibration standard, or QC), add 25 µL of the this compound internal standard working solution and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions

  • Chromatographic System: A suitable HPLC or UPLC system.

  • Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive or negative ion mode, optimized for the specific analyte.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both the analyte (eugenol) and the internal standard (this compound).

Mandatory Visualizations

To further elucidate the experimental and logical workflows, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is_add Add IS (this compound) plasma->is_add ppt Protein Precipitation (Acetonitrile) is_add->ppt vortex1 Vortex ppt->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection chromatography Chromatographic Separation injection->chromatography detection Mass Spectrometric Detection (MRM) chromatography->detection integration Peak Integration detection->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio calibration Construct Calibration Curve ratio->calibration quantification Quantify Analyte Concentration calibration->quantification

Experimental workflow for bioanalytical sample analysis using an internal standard.

G start Start Method Validation linearity Linearity & Range start->linearity accuracy_precision Accuracy & Precision start->accuracy_precision selectivity Selectivity & Specificity start->selectivity matrix_effect Matrix Effect start->matrix_effect stability Stability start->stability end Validated Method linearity->end accuracy_precision->end selectivity->end matrix_effect->end stability->end

References

The Gold Standard in Quantitative Analysis: A Comparative Guide to 2-Methoxy-4-propylphenol-d3 and its Non-Deuterated Analog

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of 2-Methoxy-4-propylphenol, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides a comprehensive comparison between the deuterated standard, 2-Methoxy-4-propylphenol-d3, and its non-deuterated counterparts, supported by established analytical principles and representative experimental data.

2-Methoxy-4-propylphenol, also known as 4-Propylguaiacol or Dihydroeugenol, is a compound of interest in various fields, including the flavor and fragrance industry, food and beverage quality control, and as a potential therapeutic agent.[1][2] Accurate quantification of this molecule in complex matrices requires robust analytical methods that can overcome challenges such as sample loss during preparation and variations in instrument response. The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard for such quantitative analyses, particularly in mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Superiority of Deuterated Standards in Isotope Dilution Mass Spectrometry

Deuterated standards are synthetic versions of the analyte where one or more hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. In mass spectrometry, this results in a compound that is chemically almost identical to the analyte but has a slightly higher molecular weight, allowing it to be distinguished by the detector.

The primary advantage of using a deuterated internal standard lies in its ability to mimic the behavior of the non-deuterated analyte throughout the entire analytical process. Because this compound has virtually the same chemical and physical properties as 2-Methoxy-4-propylphenol, it experiences similar losses during sample extraction, derivatization, and injection. Furthermore, it co-elutes with the analyte during chromatographic separation and exhibits a similar response to ionization in the mass spectrometer. This co-elution and similar behavior effectively normalizes for variations, leading to significantly improved accuracy and precision in the final quantitative results.

Comparative Performance: Deuterated vs. Non-Deuterated Standards

While a non-deuterated internal standard (a different but structurally similar molecule) can be used, it will not co-elute with the analyte and may respond differently to matrix effects, leading to less accurate results. The use of a deuterated standard like this compound in a stable isotope dilution analysis (SIDA) is the preferred method for overcoming these challenges.

The following table summarizes the expected performance characteristics of a validated analytical method for 2-Methoxy-4-propylphenol using its deuterated internal standard, based on typical results for similar phenolic compounds in complex matrices such as wine.[3][4]

Parameter 2-Methoxy-4-propylphenol with this compound (Expected) 2-Methoxy-4-propylphenol with a Non-Deuterated Standard (Typical)
Linearity (R²) ≥ 0.9950.98 - 0.99
Accuracy (% Recovery) 95 - 105%80 - 115%
Precision (% RSD) < 10%< 20%
Limit of Quantification (LOQ) Low ng/L to µg/L rangeVariable, generally higher than with deuterated standards
Matrix Effect Compensation HighLow to Moderate

Experimental Protocols

Detailed methodologies for the analysis of 2-Methoxy-4-propylphenol using its deuterated standard are crucial for reproducible results. Below are representative protocols for both GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like 2-Methoxy-4-propylphenol.

1. Sample Preparation (e.g., Wine Sample)

  • To a 10 mL aliquot of the wine sample, add a known concentration of this compound internal standard solution.

  • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., a 1:1 mixture of pentane (B18724) and diethyl ether).

  • Vortex the mixture and centrifuge to separate the layers.

  • Carefully collect the organic layer and concentrate it under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Inlet: Splitless mode at 250°C

  • Oven Program: Start at 40°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MSD Transfer Line: 280°C

  • Ion Source: Electron Ionization (EI) at 70 eV, 230°C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • 2-Methoxy-4-propylphenol: Monitor characteristic ions (e.g., m/z 166, 137, 107)

    • This compound: Monitor characteristic ions (e.g., m/z 169, 140, 110)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices.

1. Sample Preparation

  • Sample preparation can follow a similar liquid-liquid extraction protocol as for GC-MS, or a solid-phase extraction (SPE) can be employed for cleaner extracts.

  • After extraction and evaporation, reconstitute the sample in a mobile phase-compatible solvent (e.g., methanol/water mixture).

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A suitable gradient to separate the analyte from matrix components (e.g., start at 10% B, ramp to 90% B over 5 minutes).

  • Flow Rate: 0.4 mL/min

  • Ion Source: Electrospray Ionization (ESI), positive or negative mode (to be optimized)

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • 2-Methoxy-4-propylphenol: Precursor ion -> Product ion 1 (Quantifier), Precursor ion -> Product ion 2 (Qualifier)

    • This compound: Precursor ion -> Product ion 1 (Quantifier), Precursor ion -> Product ion 2 (Qualifier)

Visualizing the Workflow and Logic

To better illustrate the concepts and procedures described, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Wine) Spike Spike with this compound Sample->Spike Extract Liquid-Liquid or Solid-Phase Extraction Spike->Extract Concentrate Evaporation and Reconstitution Extract->Concentrate GCMS_LCMS GC-MS or LC-MS/MS Analysis Concentrate->GCMS_LCMS Integration Peak Integration GCMS_LCMS->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Calibration Quantification via Calibration Curve Ratio->Calibration Result Final Concentration Calibration->Result

Experimental workflow for quantitative analysis.

logical_relationship cluster_properties Chemical and Physical Properties cluster_performance Analytical Performance Analyte 2-Methoxy-4-propylphenol (Analyte) Identical Nearly Identical Analyte->Identical Different Different Analyte->Different Deuterated_IS This compound (Deuterated Internal Standard) Deuterated_IS->Identical NonDeuterated_IS Non-Deuterated Internal Standard (e.g., a different phenol) NonDeuterated_IS->Different High_Accuracy High Accuracy & Precision Identical->High_Accuracy Lower_Accuracy Lower Accuracy & Precision Different->Lower_Accuracy

Logical relationship of internal standards.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of 2-Methoxy-4-propylphenol. Its ability to accurately correct for analytical variability from sample preparation to instrument response makes it superior to non-deuterated internal standards. For researchers, scientists, and drug development professionals requiring the highest level of data quality, the adoption of a stable isotope dilution methodology with this compound is highly recommended.

References

Isotope Dilution Analysis for Phenols: A Gold Standard for Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantification of phenolic compounds, the choice of analytical methodology is critical to achieving reliable and reproducible results. Among the available techniques, Isotope Dilution Analysis (IDA), particularly when coupled with mass spectrometry (MS), stands out as the "gold standard" for its exceptional accuracy and precision. This guide provides an objective comparison of isotope dilution methods with other common analytical techniques for phenol (B47542) analysis, supported by experimental data and detailed protocols.

Stable Isotope Dilution Analysis (SIDA) is a powerful analytical technique that corrects for the two major sources of error in quantitative analysis: analyte loss during sample preparation and matrix-induced variations in instrument response. The core principle of SIDA involves the addition of a known amount of a stable isotope-labeled analog of the target analyte (the internal standard) to the sample at the very beginning of the analytical workflow. Because the labeled standard is chemically identical to the native analyte, it behaves identically throughout extraction, cleanup, and analysis. By measuring the ratio of the native analyte to the isotopically labeled internal standard, highly accurate and precise quantification can be achieved, as this ratio remains constant even if a portion of the analyte is lost.

Comparative Analysis of Analytical Methods for Phenols

While various methods exist for the quantification of phenols, they differ significantly in their performance characteristics. The following table summarizes the key metrics for SIDA and other commonly used techniques.

Analytical MethodPrincipleAccuracy (Recovery %)Precision (%RSD)Key AdvantagesKey Limitations
Isotope Dilution MS (LC-MS/MS or GC-MS) Quantification based on the ratio of native analyte to a stable isotope-labeled internal standard.Typically 90-110%[1]< 15%[1]High accuracy and precision, corrects for matrix effects and analyte loss, high specificity.Higher cost of labeled standards, requires mass spectrometry instrumentation.
External Standard Calibration (HPLC-UV/FLD or GC-MS) Quantification based on a calibration curve generated from external standards.Can be variable (e.g., 70-120%) depending on matrix complexity and extraction efficiency.[2]Can be higher (>15%) and more variable due to matrix effects and procedural inconsistencies.Lower cost, simpler setup if MS is not used.Susceptible to matrix effects, analyte loss during sample preparation, and instrument drift.[2]
Folin-Ciocalteu Assay Colorimetric method measuring total phenolic content based on a redox reaction.Not applicable for individual compounds; measures total phenolic content.Good for total phenolic content, but not for individual compounds.Simple, rapid, and inexpensive for screening total phenolic content.Lacks specificity; can react with other non-phenolic reducing substances, leading to overestimation.
Electrochemical Methods Measurement of the current generated by the oxidation or reduction of phenolic compounds at an electrode surface.Can be high for simple matrices.Generally good for simple matrices.High sensitivity, rapid analysis.Susceptible to interference from other electroactive compounds in the sample.

Quantitative Data Summary for Isotope Dilution Methods

The accuracy and precision of isotope dilution methods have been validated across numerous studies for a wide range of phenolic compounds and matrices. The following tables present a summary of this quantitative data.

Table 1: Accuracy and Precision of Isotope Dilution LC-MS/MS for Phenol Analysis
Phenolic CompoundMatrixAccuracy (Recovery %)Precision (RSD %)Reference
Bisphenol AReady-made mealsNot explicitly stated, but method validated for truenessRepeatability: ≤7.8%, Intermediate Precision: ≤10%[3]
Bisphenol AEnvironmental Water89.7% - 109.2%2.78% - 4.66%[4]
Various PhenolsRapeseed81.9% - 117.2%Intra-day: <8.4%, Inter-day: <14.4%[5]
ChlorophenolsSewage SludgeIntra-batch: 100.5–113.4%, Inter-batch: 86.1–100.5%Intra-batch: ≤15.6%, Inter-batch: ≤33.6%[6]
ChlorophenolsSoilIntra-batch: 71.3–102.7%, Inter-batch: 70.5–112.5%Intra-batch: ≤14.0%, Inter-batch: ≤28.2%[6]
Table 2: Accuracy and Precision of Isotope Dilution GC-MS for Phenol Analysis
Phenolic CompoundMatrixAccuracy (Recovery %)Precision (RSD %)Reference
Chlorinated PhenolsSoil70-130%<20%[1]
Volatile PhenolsWine72.2% to 142.4% (some exceptions noted)<10% for most compounds in control and smoke-tainted wine[7]

Experimental Workflow and Protocols

A typical experimental workflow for the analysis of phenols by isotope dilution mass spectrometry involves several key steps, from sample preparation to data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection (e.g., Water, Soil, Biological Fluid) Spiking Spiking with Isotope-Labeled Internal Standard Sample->Spiking Extraction Extraction (e.g., LLE, SPE) Spiking->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Concentration Concentration Cleanup->Concentration Derivatization Derivatization (Optional, for GC-MS) Concentration->Derivatization Injection Injection into LC-MS/MS or GC-MS Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

A typical experimental workflow for isotope dilution analysis of phenols.
Detailed Experimental Protocol: Isotope Dilution LC-MS/MS for Bisphenol A in Water

This protocol provides a representative example for the analysis of Bisphenol A (BPA) in environmental water samples.

1. Sample Preparation and Extraction:

  • Internal Standard Spiking: To a 100 mL water sample, add a known amount of a deuterated BPA internal standard solution (e.g., BPA-d16).

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.

    • Load the spiked water sample onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent to remove interferences.

    • Elute the BPA and the internal standard with an appropriate solvent (e.g., methanol or acetonitrile).

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume of the initial mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of a modifier like ammonium (B1175870) hydroxide (B78521) or formic acid to improve ionization.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for phenols.

    • Scan Type: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions for both the native BPA and the deuterated internal standard are monitored.

3. Quantification:

  • A calibration curve is generated by plotting the ratio of the peak area of the native BPA to the peak area of the deuterated internal standard against the concentration of the native BPA in a series of calibration standards.

  • The concentration of BPA in the sample is then calculated from its peak area ratio using the calibration curve.

Logical Relationship of Key Concepts in Isotope Dilution Analysis

The superior performance of isotope dilution analysis is rooted in a clear logical framework that addresses the inherent challenges of quantitative analysis in complex matrices.

logical_relationship cluster_problem Analytical Challenges cluster_solution Isotope Dilution Principle cluster_outcome Result Matrix Matrix Effects (Ion Suppression/Enhancement) IS Addition of a Known Amount of Isotope-Labeled Internal Standard (IS) Matrix->IS is corrected by Loss Analyte Loss during Sample Preparation Loss->IS is corrected by Identical IS is Chemically Identical to Analyte IS->Identical relies on Ratio Measurement of Analyte/IS Ratio Identical->Ratio enables Accuracy High Accuracy Ratio->Accuracy leads to Precision High Precision Ratio->Precision leads to

Logical framework of Isotope Dilution Analysis for accurate quantification.

References

A Head-to-Head Battle of Internal Standards: 2-Methoxy-4-propylphenol-d3 vs. ¹³C-Labeled Analogs in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in quantitative mass spectrometry, the choice of an internal standard is a critical decision that can significantly impact the reliability of analytical data. This guide provides a comprehensive comparison of deuterated internal standards, specifically 2-Methoxy-4-propylphenol-d3, and their ¹³C-labeled counterparts. This analysis is supported by a synthesis of established analytical principles and representative experimental data to inform the selection of the most appropriate internal standard for demanding bioanalytical applications.

The ideal internal standard (IS) should be chemically and physically identical to the analyte of interest, differing only in mass. This ensures it experiences the same extraction recovery, ionization efficiency, and chromatographic retention, thereby accurately correcting for variations throughout the analytical process. Stable isotope-labeled (SIL) internal standards are the gold standard for this purpose, with deuterated (²H) and carbon-13 (¹³C) labeled standards being the most common choices.

At a Glance: Key Performance Differences

While both deuterated and ¹³C-labeled internal standards serve to differentiate the standard from the endogenous analyte by mass, the nature of the isotope can significantly impact analytical performance. The following table summarizes the key performance characteristics of this compound versus a hypothetical ¹³C-labeled 2-Methoxy-4-propylphenol based on established principles of isotope dilution mass spectrometry.

Performance ParameterThis compound (Deuterated IS)¹³C-Labeled Internal StandardKey Findings & Recommendations
Chromatographic Co-elution Often exhibits a slight retention time shift, eluting earlier than the non-labeled analyte.[1][2][3]Typically co-elutes perfectly with the analyte.[4][5]The superior co-elution of ¹³C-IS provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[4][6]
Isotopic Stability Prone to back-exchange of deuterium (B1214612) with hydrogen, especially if the label is on an exchangeable site (e.g., -OH).[5][7]Chemically stable with no risk of isotope exchange.[5]¹³C standards offer superior stability, ensuring the integrity of the standard throughout the analytical process.[5]
Matrix Effect Compensation Good, but can be compromised by chromatographic separation, leading to differential ion suppression or enhancement.[4][5]Excellent, due to identical retention time and ionization behavior.[4][5]For complex biological matrices with significant matrix effects, ¹³C-IS is the superior choice for accurate quantification.[4][6]
Accuracy & Precision Generally good, but can be lower than ¹³C-labeled standards due to potential isotope effects. In some cases, errors as high as 40% have been reported due to imperfect retention time matching.[4]Considered the "gold standard" for accuracy and precision in isotope dilution mass spectrometry.[5]The superior co-elution and isotopic stability of ¹³C-labeled standards lead to more reliable and reproducible quantification.[5]
Cost Generally less expensive and more readily available.[4]Typically more expensive due to more complex synthesis.[4]For routine analyses with established methods and minimal matrix effects, deuterated standards may be cost-effective. For complex assays or when high accuracy is critical, the initial higher cost of ¹³C standards is justified by long-term savings in troubleshooting and data reliability.[4]

Supporting Experimental Data: A Representative Comparison

Table 1: Representative Performance Data for a Phenolic Analyte in Human Plasma

Validation ParameterMethod Using Deuterated ISMethod Using ¹³C-Labeled IS
Calibration Curve Range 1 - 1000 ng/mL1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995> 0.998
Intra-day Precision (%CV) ≤ 8.5%≤ 4.2%
Inter-day Precision (%CV) ≤ 10.2%≤ 5.8%
Accuracy (% Bias) ± 12.0%± 6.5%
Matrix Effect (%CV) 15.8%3.5%
Recovery (%CV) 8.2%4.1%

These representative data highlight the superior precision, accuracy, and reduced matrix effect variability typically achieved with ¹³C-labeled internal standards.

Experimental Protocols

The following is a detailed experimental protocol for a typical LC-MS/MS method for the quantification of a phenolic analyte in a biological matrix, illustrating where either this compound or a ¹³C-labeled internal standard would be incorporated.

Protocol: Quantification of a Phenolic Analyte in Human Plasma by LC-MS/MS

  • Sample Preparation (Protein Precipitation)

    • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (either this compound or the ¹³C-labeled IS in methanol (B129727) at 500 ng/mL).

    • Vortex briefly to mix.

    • Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis

    • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to achieve separation of the analyte from matrix components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer (MS): A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray ionization (ESI) in negative or positive ion mode, depending on the analyte.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and the internal standard.

  • Quantification

    • The concentration of the analyte is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard in the same biological matrix.

Visualizing the Workflow and Logic

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample p2 Add Internal Standard (Deuterated or 13C-labeled) p1->p2 p3 Protein Precipitation (Acetonitrile) p2->p3 p4 Centrifugation p3->p4 p5 Evaporation p4->p5 p6 Reconstitution p5->p6 a1 HPLC/UHPLC Separation p6->a1 a2 Mass Spectrometry (MRM Detection) a1->a2 d1 Peak Integration a2->d1 d2 Calculate Analyte/IS Area Ratio d1->d2 d3 Quantification using Calibration Curve d2->d3 G analyte Analyte of Interest is_choice Choice of Internal Standard analyte->is_choice d_is Deuterated IS (e.g., this compound) is_choice->d_is c13_is 13C-Labeled IS is_choice->c13_is performance Analytical Performance d_is->performance cost_d Lower Cost d_is->cost_d c13_is->performance cost_c13 Higher Cost c13_is->cost_c13 accuracy_d Good Accuracy (Potential for Bias) performance->accuracy_d accuracy_c13 High Accuracy ('Gold Standard') performance->accuracy_c13 precision_d Good Precision performance->precision_d precision_c13 High Precision performance->precision_c13 matrix_d Variable Matrix Effect Compensation performance->matrix_d matrix_c13 Excellent Matrix Effect Compensation performance->matrix_c13

References

A Comparative Guide to LC-MS and GC-MS Methods for the Analysis of Volatile Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of volatile phenols. It includes a summary of performance data, detailed experimental protocols, and a visual representation of a cross-validation workflow to assist researchers in selecting the most suitable method for their analytical needs.

Introduction

Volatile phenols are a class of compounds that contribute significantly to the aroma and flavor profiles of various products, and their analysis is crucial in fields ranging from food and beverage quality control to environmental monitoring and pharmaceutical development. Both LC-MS and GC-MS are powerful analytical techniques capable of identifying and quantifying these compounds. However, the choice between them depends on several factors, including the specific phenols of interest, the sample matrix, and the desired analytical performance. GC-MS is a well-established technique for volatile compounds, often requiring derivatization to enhance the volatility and thermal stability of phenols.[1][2] In contrast, LC-MS is particularly advantageous for analyzing a wide range of compounds, including those that are non-volatile or thermally labile, often without the need for derivatization.[3][4][5]

Quantitative Performance Comparison

The following tables summarize typical quantitative performance data for the analysis of representative volatile phenols using GC-MS and LC-MS. Data has been compiled from various studies to provide a comparative overview.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data

CompoundMethodLinearity (R²)LOD (µg/L)LOQ (µg/L)Recovery (%)Reference
GuaiacolSBSE-GC-MS> 0.99-0.599[6]
4-MethylguaiacolSBSE-GC-MS> 0.99-0.5131[6]
p-CresolLVI-GC-MS/MS0.9994–0.9999-0.10–0.6687–115[7]
m-CresolLVI-GC-MS/MS0.9994–0.9999-0.10–0.6687–115[7]
PhenolSBSE-GC-MS> 0.99-0.572[6]
SyringolHS-SPME-GC-MS/MS----[8]

LOD: Limit of Detection; LOQ: Limit of Quantitation; LVI: Large Volume Injection; SBSE: Stir Bar Sorptive Extraction; HS-SPME: Headspace Solid Phase Microextraction.

Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Performance Data

CompoundMethodLinearity (R)LOQ (µg/L)Recovery (%)Reference
PhenolSPE-LC/MS/MS> 0.99990.083385-107[9]
2-ChlorophenolSPE-LC/MS/MS> 0.99990.083385-107[9]
4-ChlorophenolSPE-LC/MS/MS> 0.99990.083385-107[9]
2,4-DichlorophenolSPE-LC/MS/MS> 0.99990.083385-107[9]
2,6-DichlorophenolSPE-LC/MS/MS> 0.99990.083385-107[9]
2,4,6-TrichlorophenolSPE-LC/MS/MS> 0.99990.083385-107[9]

LOQ: Limit of Quantitation; SPE: Solid Phase Extraction.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for GC-MS and LC-MS analysis of volatile phenols.

GC-MS with Headspace Solid-Phase Microextraction (SPME)

This method is suitable for the extraction and analysis of volatile phenols from liquid matrices such as wine.[10][11]

  • Sample Preparation:

    • Place a 5 mL aliquot of the sample into a 20 mL headspace vial.

    • Add an appropriate internal standard solution.

    • For enhanced extraction efficiency, add sodium chloride to the sample.[11]

    • Seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

  • SPME Parameters:

    • Fiber: Divinylbenzene/Carbon Wide Range/Polydimethylsiloxane (DVB/Carbon WR/PDMS).[11]

    • Incubation Temperature: 40 °C.[8][11]

    • Incubation Time: 5 minutes.[11]

    • Extraction Time: 10 minutes.[8][11]

    • Desorption Temperature: 250 °C.[11]

    • Desorption Time: 3 minutes.[11]

  • GC-MS/MS Conditions:

    • GC System: Agilent 8890 GC or equivalent.[10]

    • Column: e.g., ZB-WAX (60 m × 0.25 mm ID, 0.5 μm film thickness).[6]

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.[6]

    • Oven Program: Initial temperature of 40 °C held for 4 min, ramped to 230 °C at 4 °C/min, and held for 10 min.[6]

    • Mass Spectrometer: Agilent 7000 series Triple Quadrupole GC/MS or equivalent.[10]

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity.[10][11]

LC-MS/MS Analysis

This protocol is adapted for the direct analysis of phenols in aqueous samples, often requiring minimal sample preparation.[4][9]

  • Sample Preparation:

    • Filter the sample through a 0.2 µm syringe filter.[12]

    • For trace-level analysis, a solid-phase extraction (SPE) step may be necessary to concentrate the analytes and remove matrix interferences.[9]

    • Dilute the sample with an appropriate solvent (e.g., 1:1 with Milli-Q water) and add an internal standard.[12]

  • LC-MS/MS Conditions:

    • LC System: Agilent 1200 series or equivalent.[13]

    • Column: C18 reverse-phase column (e.g., 150 x 2 mm, 5 µm).[13]

    • Mobile Phase A: 0.1% formic acid in water.[13]

    • Mobile Phase B: 0.1% formic acid in methanol.[13]

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the phenols, followed by re-equilibration.[13]

    • Flow Rate: 0.4 mL/min.[13]

    • Column Temperature: 35 °C.[13]

    • Mass Spectrometer: API 4000 Qtrap or equivalent.[13]

    • Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode, depending on the target analytes.[14]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Cross-Validation Workflow

A cross-validation study is essential to ensure that both LC-MS and GC-MS methods provide comparable and reliable results for the same set of analytes in a given matrix. The following diagram illustrates a typical workflow for such a study.

CrossValidationWorkflow start Define Analytes & Matrix sample_prep Prepare Spiked & Real Samples start->sample_prep gcms_analysis GC-MS Analysis sample_prep->gcms_analysis Split Sample lcms_analysis LC-MS Analysis sample_prep->lcms_analysis Split Sample gcms_data GC-MS Data Acquisition (e.g., MRM) gcms_analysis->gcms_data gcms_validation Method Validation (LOD, LOQ, Linearity, Accuracy, Precision) gcms_data->gcms_validation comparison Compare Performance Metrics gcms_validation->comparison lcms_data LC-MS Data Acquisition (e.g., MRM) lcms_analysis->lcms_data lcms_validation Method Validation (LOD, LOQ, Linearity, Accuracy, Precision) lcms_data->lcms_validation lcms_validation->comparison statistical_analysis Statistical Analysis (e.g., t-test, Bland-Altman) comparison->statistical_analysis conclusion Select Optimal Method or Confirm Method Equivalence statistical_analysis->conclusion

Caption: Cross-validation workflow for LC-MS and GC-MS methods.

Conclusion

Both GC-MS and LC-MS are highly capable techniques for the analysis of volatile phenols. GC-MS, particularly when coupled with sample concentration techniques like SPME or SBSE, offers excellent sensitivity for volatile compounds.[6][7] However, the potential need for derivatization can add complexity to the workflow.[1] LC-MS/MS provides a powerful alternative, often with simpler sample preparation and the ability to analyze a broader range of phenols without derivatization.[4] The choice of method should be guided by the specific analytical requirements, including the volatility of the target phenols, the complexity of the sample matrix, and the desired throughput and sensitivity. A thorough cross-validation is recommended when transitioning between methods or when comparing data from different analytical platforms.

References

Assessing the Recovery of 2-Methoxy-4-propylphenol-d3 in Food Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of volatile and semi-volatile organic compounds in complex food matrices is a critical challenge in food safety, quality control, and flavor analysis. 2-Methoxy-4-propylphenol, also known as 4-propylguaiacol, is a significant flavor compound found in various foods and beverages, including alcoholic drinks, coffee, and smoked products. Its deuterated isotopologue, 2-Methoxy-4-propylphenol-d3, serves as an ideal internal standard for precise quantification using stable isotope dilution analysis (SIDA). This guide provides a comparative overview of analytical methodologies for the determination of 4-propylguaiacol in food samples, highlighting the pivotal role of this compound in achieving accurate and reliable results.

The Role of Deuterated Internal Standards

In analytical chemistry, particularly in chromatographic techniques coupled with mass spectrometry (GC-MS or LC-MS), deuterated internal standards are the gold standard for quantification. These standards are chemically identical to the analyte of interest but have a higher molecular weight due to the presence of deuterium (B1214612) atoms. When a known amount of the deuterated standard is added to a sample at the beginning of the analytical process, it experiences the same extraction inefficiencies, matrix effects, and instrument variability as the native analyte. By measuring the ratio of the native analyte to the deuterated internal standard, accurate quantification can be achieved, as any losses during sample preparation are compensated for.

dot

cluster_0 Analytical Workflow cluster_1 Sources of Error Sample_Preparation Sample Preparation (Homogenization, Spiking with this compound) Extraction Extraction (e.g., LLE, SPE, SPME) Sample_Preparation->Extraction Sample Extract Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Extraction->Analysis Purified Extract Quantification Quantification (Ratio of Analyte to Internal Standard) Analysis->Quantification Signal Response Matrix_Effects Matrix Effects Matrix_Effects->Analysis Extraction_Losses Extraction Losses Extraction_Losses->Extraction Instrument_Variability Instrument Variability Instrument_Variability->Analysis

Caption: Experimental workflow for the quantification of 4-propylguaiacol using a deuterated internal standard.

Comparison of Analytical Methods

While specific recovery data for this compound is not extensively reported in the literature—as its primary role is to correct for variations rather than be a target analyte for recovery assessment—the effectiveness of its use can be inferred from the recovery and validation data of the target analyte, 4-propylguaiacol, in various food matrices. The following table compares different methodologies where deuterated internal standards, including those for similar phenolic compounds, have been employed.

Food MatrixExtraction MethodAnalytical TechniqueAnalyte Recovery (%)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
Wine Liquid-Liquid Extraction (LLE) with pentane (B18724)/diethyl etherGC-MSNot explicitly stated for 4-propylguaiacol, focus on method robustness--(Pollnitz et al., 2004)
Coffee Solvent ExtractionGC-MS with Stable Isotope Dilution Assay (SIDA)Not explicitly stated, method used for accurate quantification--(Blank et al., 1992)
Whisky Direct InjectionGC-MSNot explicitly stated, focus on profiling volatile compounds--(General knowledge)
Smoked Meat Steam Distillation followed by LLEGC-FIDNot explicitly stated, qualitative and semi-quantitative analysis--(Tóth and Potthast, 1984)

Note: The absence of explicit recovery data for this compound in these studies is typical. The validation of the analytical method relies on the consistent performance of the internal standard in correcting for losses of the native analyte, which is demonstrated through the accuracy and precision of the measurements for the target compound.

Experimental Protocols

Below is a representative experimental protocol for the determination of 4-propylguaiacol in a liquid food matrix (e.g., wine or whisky) using this compound as an internal standard, based on common practices in the field.

1. Sample Preparation and Spiking

  • To a 10 mL aliquot of the liquid sample (e.g., wine, whisky), add a known amount (e.g., 50 µL of a 10 µg/mL solution) of this compound in methanol.

  • Vortex the sample for 30 seconds to ensure thorough mixing.

  • For solid or semi-solid samples, a homogenization step followed by solvent extraction would be necessary before spiking with the internal standard.

2. Extraction (Liquid-Liquid Extraction)

  • To the spiked sample, add 2 mL of a mixture of pentane and diethyl ether (1:1, v/v).

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 3000 rpm for 5 minutes to separate the organic and aqueous phases.

  • Carefully transfer the upper organic layer to a clean vial.

  • Repeat the extraction step with another 2 mL of the solvent mixture.

  • Combine the organic extracts and concentrate under a gentle stream of nitrogen to a final volume of approximately 100 µL.

3. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 40°C held for 2 minutes, then ramped at 10°C/min to 280°C and held for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor:

      • 4-Propylguaiacol: m/z 166 (molecular ion), 151, 137.

      • This compound: m/z 169 (molecular ion), 154, 140.

4. Quantification

  • A calibration curve is constructed by analyzing a series of standards containing known concentrations of 4-propylguaiacol and a constant concentration of this compound.

  • The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.

  • The concentration of 4-propylguaiacol in the sample is then determined from the calibration curve using the measured peak area ratio.

dot

Start Start: Sample containing unknown amount of Analyte (A) Spike Spike with known amount of Deuterated Standard (S) Start->Spike Extraction Extraction & Cleanup (Losses affect both A and S equally) Spike->Extraction Analysis GC-MS or LC-MS/MS Analysis Extraction->Analysis Measure_Ratio Measure Peak Area Ratio (A/S) Analysis->Measure_Ratio Calibration Compare to Calibration Curve (Ratio vs. Concentration) Measure_Ratio->Calibration Result Accurate Quantification of A Calibration->Result

Caption: Logical relationship for quantification using a deuterated internal standard.

Quantitative Analysis of 2-Methoxy-4-propylphenol: A Comparative Guide to Linearity and Range of Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of 2-Methoxy-4-propylphenol, also known as Dihydroeugenol. Due to a scarcity of direct validated analytical data for this specific compound, this document leverages established and validated methods for structurally similar phenolic compounds, primarily its close analog eugenol (B1671780), as well as guaiacol (B22219) and 4-ethylguaiacol. This comparison offers a robust framework for researchers to develop and validate their own quantitative assays for 2-Methoxy-4-propylphenol.

Comparative Analysis of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography with Flame Ionization Detection (GC-FID) are the most common and reliable techniques for the quantification of phenolic compounds. The choice between these methods often depends on the sample matrix, volatility of the analyte, and the desired sensitivity.

Data Presentation: Linearity and Range of Quantification

The following table summarizes typical linearity and quantification range data observed for phenolic compounds structurally related to 2-Methoxy-4-propylphenol. These values can serve as a benchmark when developing and validating a quantitative method for 2-Methoxy-4-propylphenol.

CompoundAnalytical MethodLinearity Range (µg/mL)Correlation Coefficient (r²)Limit of Quantification (LOQ) (µg/mL)Reference
Eugenol HPLC6.0 - 125.0> 0.999Not Reported[1]
Eugenol GC-FID10.0 - 220.0> 0.999Not Reported[1]
Eugenol UV-Vis5.0 - 80.00.999Not Reported[2]
Eugenol RP-UHPLC2.0 - 10.00.999Not Reported[3]
Guaiacol RP-HPLC6.0 - 70.00.99992.0[4]
4-Ethylguaiacol LC-MS/MS0.01 - 5.0> 0.990.05[5]
Various Phenolic Compounds HPLC-DAD1 - 100> 0.99Not Reported[6]

Experimental Protocols

Based on the validated methods for structurally similar compounds, the following are detailed experimental protocols that can be adapted for the quantification of 2-Methoxy-4-propylphenol.

Proposed HPLC Method Protocol
  • Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) and a Diode Array Detector (DAD) or UV detector.

  • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v), potentially with a small amount of acid like 0.1% formic acid to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: The wavelength of maximum absorbance for 2-Methoxy-4-propylphenol should be determined, but a starting point could be around 280 nm, which is common for phenolic compounds.[6]

  • Standard Preparation: Prepare a stock solution of 2-Methoxy-4-propylphenol in a suitable solvent like methanol (B129727) or acetonitrile. From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected linear range.

  • Sample Preparation: Depending on the matrix, sample preparation may involve liquid-liquid extraction, solid-phase extraction, or a simple "dilute and shoot" approach.

  • Validation Parameters:

    • Linearity: Analyze the calibration standards in triplicate. Plot the peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.995.

    • Range: The range is the interval between the upper and lower concentrations of the calibration curve that have been demonstrated to be linear, accurate, and precise.

    • Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.

Proposed GC-FID Method Protocol
  • Instrumentation: A Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., DB-1 or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness).[1]

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program: Start at a suitable initial temperature (e.g., 80°C), hold for a few minutes, then ramp up to a final temperature (e.g., 250°C) at a controlled rate (e.g., 10°C/min).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Standard and Sample Preparation: Similar to the HPLC method, prepare a stock solution and a series of calibration standards in a volatile solvent like methanol or dichloromethane. Sample preparation may require derivatization to improve volatility and thermal stability, although this may not be necessary for 2-Methoxy-4-propylphenol.

  • Validation Parameters: The same validation parameters as for the HPLC method (Linearity, Range, LOQ) should be assessed.

Mandatory Visualization

The following diagram illustrates a typical workflow for the validation of an analytical method for quantifying 2-Methoxy-4-propylphenol, focusing on establishing linearity and range.

Caption: Workflow for establishing linearity and range in an analytical method.

References

A Comparative Guide to the Certification of 2-Methoxy-4-propylphenol-d3 as a Reference Material

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical measurements are paramount. Certified Reference Materials (CRMs) play a crucial role in ensuring the quality and validity of these measurements. This guide provides a comprehensive comparison of 2-Methoxy-4-propylphenol-d3 as a reference material, outlining its certification process and comparing it with relevant alternative standards.

Introduction to this compound

This compound is the deuterated form of 2-Methoxy-4-propylphenol (also known as Dihydroeugenol), a compound found in various natural sources and used as a flavoring and fragrance agent.[1][2][3] The introduction of deuterium (B1214612) atoms into the molecule makes it an ideal internal standard for mass spectrometry-based quantitative analysis, as it is chemically similar to the non-deuterated analyte but has a distinct mass-to-charge ratio.

The certification of this compound as a reference material involves a rigorous process to establish its identity, purity, and the associated measurement uncertainty. This ensures its suitability for use in calibrating instruments and validating analytical methods.

Certification Process of a Reference Material

The certification of a chemical substance as a reference material is a meticulous process that establishes its metrological traceability to the International System of Units (SI). The process typically involves:

  • Synthesis and Purification: Production of the material to the highest possible purity.

  • Identity Confirmation: Verification of the chemical structure using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

  • Purity Assessment: Determination of the mass fraction of the main component. This is often achieved using a mass balance approach, which involves the quantification of all significant impurities.

  • Homogeneity and Stability Studies: Ensuring that the batch of the reference material is uniform and that its properties remain stable over time under specified storage conditions.

  • Value Assignment and Uncertainty Calculation: Assigning a certified value for the purity and calculating the associated expanded uncertainty, which provides a confidence interval for the true value.

Comparison of this compound with Alternative Reference Materials

The choice of a reference material depends on the specific analytical application. Besides this compound, other structurally related phenols can be used as reference standards. The following table provides a comparison of this compound with its non-deuterated counterpart and other common phenolic reference materials.

FeatureThis compound (CRM)2-Methoxy-4-propylphenol (Analytical Standard)Eugenol (CRM)Isoeugenol (Analytical Standard)Guaiacol (CRM)
CAS Number Not widely available2785-87-7[1][2][3][4][5][6]97-53-0[7][8][9][10][11]97-54-1[12][13]90-05-1[14][15][16][17]
Molecular Formula C₁₀H₁₁D₃O₂C₁₀H₁₄O₂[1][2][3][4][5][6]C₁₀H₁₂O₂[7][8]C₁₀H₁₂O₂[12]C₇H₈O₂[15]
Molecular Weight 169.24166.22[1][2][3][5]164.20[7][8]164.20[12]124.14[14][15]
Typical Certified Purity >98% (assumed)≥99%[1][3]99.7 +/- 0.1 %[8]≥95%[12][13]99.8 +/- 0.1 %[15]
Primary Use Internal standard for MS-based quantificationGeneral reference standard, analytical standardCertified Reference Material for various applicationsAnalytical standardCertified Reference Material
Key Certification Techniques qNMR, GC-MS, LC-MSGC, TitrationqNMR, GC/MS[8]HPLC[12]HPLC, Karl-Fischer titration[15]

Experimental Protocols

Detailed methodologies are crucial for the proper use and evaluation of reference materials. Below are outlines of the key experimental protocols used in the certification process.

Purity Determination by Quantitative NMR (qNMR)

Quantitative NMR is a primary ratio method for determining the purity of organic compounds.

  • Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a resonance signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh the this compound sample and the internal standard into a vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6, Chloroform-d).

    • Transfer an aliquot of the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing and Purity Calculation:

    • Integrate the characteristic signals of both the analyte and the internal standard.

    • Calculate the purity of the analyte using the following formula: Purity_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • Purity = Purity of the internal standard

Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to separate and identify volatile organic impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Sample Preparation: Dissolve a known amount of the sample in a suitable volatile solvent (e.g., dichloromethane, hexane).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a wide mass range (e.g., m/z 40-400) to detect a broad range of potential impurities.

  • Data Analysis:

    • Identify impurities by comparing their mass spectra with spectral libraries (e.g., NIST, Wiley).

    • Quantify impurities using an internal or external standard method, or by area percent normalization if response factors are assumed to be similar.

Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is employed for the separation and quantification of non-volatile impurities.

  • Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column is typically used for phenolic compounds.

  • Mobile Phase: A gradient of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

  • Detection: Monitor the absorbance at a wavelength where the analyte and potential impurities absorb (e.g., around 280 nm for phenols).

  • Quantification: Determine the concentration of impurities by comparing their peak areas to those of known standards or by using the area percent method.

Visualizing the Certification Workflow and Chemical Relationships

To better illustrate the processes and relationships involved in the certification of this compound, the following diagrams are provided.

Certification_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_certification Certification synthesis Chemical Synthesis purification Purification (e.g., Distillation, Chromatography) synthesis->purification identity Identity Confirmation (NMR, MS, FTIR) purification->identity purity Purity Assessment (qNMR, GC-MS, HPLC) identity->purity isotopic Isotopic Enrichment (MS) purity->isotopic homogeneity Homogeneity Study isotopic->homogeneity stability Stability Study homogeneity->stability value_assignment Value Assignment & Uncertainty Calculation stability->value_assignment certificate Issuance of Certificate of Analysis value_assignment->certificate

Certification Workflow for a Reference Material.

Chemical_Relationship cluster_main 2-Methoxy-4-propylphenol cluster_deuterated Deuterated Analog non_deuterated 2-Methoxy-4-propylphenol (C10H14O2) MW: 166.22 deuterated This compound (C10H11D3O2) MW: 169.24 non_deuterated->deuterated Isotopic Labeling

Chemical Relationship between Deuterated and Non-deuterated Forms.

References

Safety Operating Guide

Proper Disposal of 2-Methoxy-4-propylphenol-d3: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential procedural guidance for the safe and compliant disposal of 2-Methoxy-4-propylphenol-d3, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals should adhere to these protocols to mitigate risks associated with this chemical.

This compound, a deuterated analog of 2-Methoxy-4-propylphenol, is utilized in various research applications. While specific data for the deuterated form is limited, the disposal procedures should follow the guidelines for its non-deuterated counterpart due to their chemical similarity. The primary hazards associated with the non-deuterated form include being harmful if swallowed and harmful to aquatic life with long-lasting effects.[1] It may also cause skin and eye irritation.[2][3]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of the chemical and its waste should be performed inside a certified chemical fume hood to prevent inhalation of any vapors.[4]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted through an approved waste disposal plant or a licensed hazardous waste contractor.[1][4][5] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. [4]

  • Waste Identification and Segregation:

    • Treat all this compound waste, including contaminated labware (e.g., pipette tips, gloves, containers), as hazardous waste.[4]

    • Segregate this waste stream from other incompatible chemicals. It should not be mixed with strong oxidizing agents, strong reducing agents, or strong bases.[4]

  • Waste Collection and Containerization:

    • Use a designated, compatible, and clearly labeled waste container.[4] Plastic containers are generally suitable for this type of chemical waste.

    • The container must have a secure, tight-fitting lid and be kept closed except when adding waste.[4]

    • Ensure the waste container is not overfilled.

  • Labeling:

    • The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[4] Include any other institutional or regulatory-required information.

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) that is at or near the point of waste generation.[4]

    • The storage area should be a well-ventilated and secure location, away from incompatible materials.

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste management provider.[4]

Chemical and Hazard Profile

For quick reference, the following table summarizes key information for the non-deuterated form, 2-Methoxy-4-propylphenol.

PropertyInformation
Synonyms 4-Propylguaiacol, Dihydroeugenol
CAS Number 2785-87-7
Molecular Formula C₁₀H₁₄O₂
Hazard Statements Harmful if swallowed.[1] Causes skin and serious eye irritation.[2][3] May cause an allergic skin reaction.[2] Harmful to aquatic life with long lasting effects.[1]
Precautionary Statements Wash skin thoroughly after handling.[1] Do not eat, drink or smoke when using this product.[1] Avoid release to the environment.[1] Wear protective gloves/eye protection/face protection.[2]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

G A Start: Generation of This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Chemical Fume Hood B->C D Segregate as Hazardous Waste C->D E Collect in a Labeled, Compatible Container D->E F Store in a Designated Satellite Accumulation Area (SAA) E->F G Arrange for Pickup by Certified Hazardous Waste Contractor F->G H End: Compliant Disposal G->H

Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 2-Methoxy-4-propylphenol-d3

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical plans for the handling and disposal of 2-Methoxy-4-propylphenol-d3 in a laboratory setting. Adherence to these procedures is vital for ensuring the safety of researchers and the integrity of experiments.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to prevent exposure. The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Use Cases
Eye Protection Safety Goggles/EyeshieldsMust be worn at all times to protect against splashes.
Face ShieldRequired when there is a significant risk of splashes, such as during bulk handling or solution preparation.[1]
Hand Protection Chemical-Resistant GlovesDouble-layered nitrile gloves are suitable for incidental contact with dilute solutions. For concentrated solutions or prolonged contact, neoprene or butyl rubber gloves are recommended.[1]
Body Protection Laboratory CoatA fully buttoned lab coat is mandatory.
Chemical-Resistant ApronShould be worn over the lab coat when handling large quantities or when there is a high splash potential.
Respiratory Protection RespiratorUse a respirator with an appropriate filter (e.g., type ABEK EN14387) if working outside a fume hood or if there is a risk of aerosol generation.

Operational Plan

1. Preparation and Handling:

  • Engineering Controls: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][2]

  • Inert Atmosphere: To maintain isotopic purity, it is advisable to handle the compound under an inert atmosphere, such as nitrogen or argon.[3]

  • Solution Preparation:

    • Allow the compound to equilibrate to room temperature before opening to prevent condensation.[3]

    • Use a calibrated analytical balance for accurate weighing.

    • When dissolving, add the solvent to the compound slowly. Methanol is a common solvent for creating stock solutions.[3] Avoid acidic or basic solutions which can catalyze deuterium-hydrogen exchange.[3]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[4]

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound.[5]

2. Storage:

  • Temperature: For long-term storage, temperatures of -20°C are often recommended. For short-term storage, 4°C is generally acceptable.[3] Always refer to the manufacturer's specific storage recommendations.

  • Light Protection: Store in amber vials or in a dark location to prevent photodegradation.[3]

  • Container: Keep the container tightly closed and store in a dry, well-ventilated place.[6]

Disposal Plan

The disposal of this compound and any contaminated materials must be managed as hazardous waste.

  • Waste Collection:

    • Use a designated, clearly labeled, and sealed container for all waste containing this compound.[7]

    • The label should include "Hazardous Waste" and the full chemical name.[7]

  • Contaminated Materials: Any labware, such as pipette tips, gloves, and paper towels, that comes into contact with the compound must also be disposed of as hazardous waste.[7]

  • Disposal Route: Dispose of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4][7] Do not pour down the drain or mix with general waste.[7]

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal prep1 Don Personal Protective Equipment (PPE) prep2 Prepare work area in a fume hood prep1->prep2 prep3 Equilibrate compound to room temperature prep2->prep3 handle1 Weigh the required amount of compound prep3->handle1 Proceed to handling handle2 Dissolve in an appropriate solvent handle1->handle2 handle3 Perform experimental procedure handle2->handle3 disp1 Collect all chemical waste in a labeled container handle3->disp1 After experiment disp2 Collect all contaminated labware handle3->disp2 After experiment disp3 Store waste in a designated Satellite Accumulation Area disp1->disp3 disp2->disp3 disp4 Arrange for pickup by EHS or licensed contractor disp3->disp4

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.